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  • Product: Glycine, N-[(2-hydroxyphenyl)methylene]-
  • CAS: 6343-78-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Salicylidene Glycine: A Technical Guide to Amino Acid-Derived Schiff Bases

Introduction & Chemical Significance The synthesis of Glycine, N-[(2-hydroxyphenyl)methylene]- , commonly known as Salicylidene glycine or Salicylideneglycine, represents a foundational reaction in coordination chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

The synthesis of Glycine, N-[(2-hydroxyphenyl)methylene]- , commonly known as Salicylidene glycine or Salicylideneglycine, represents a foundational reaction in coordination chemistry and rational drug design. As a bidentate or tridentate Schiff base ligand, it readily coordinates with transition metals (e.g., Zn(II), Cu(II), V(IV)) to form biomimetic complexes with potent antimicrobial, antitumor, and catalytic properties[1, 2].

This technical whitepaper deconstructs the synthesis of Salicylidene glycine from glycine and salicylaldehyde. Rather than presenting a mere recipe, this guide explores the thermodynamic and kinetic causalities behind the experimental choices, providing self-validating protocols that ensure high-yield, reproducible results.

Mechanistic Causality: Overcoming the Zwitterion Challenge

The formation of a Schiff base is a classic nucleophilic addition followed by dehydration. However, utilizing an amino acid like glycine introduces a unique kinetic hurdle: the zwitterion effect .

In its solid state and in neutral solutions, glycine exists as a zwitterion ( +H3​N−CH2​−COO− ). The amine nitrogen is protonated, leaving it without the lone pair necessary to act as a nucleophile.

The Causal Role of the Base Catalyst

To initiate the reaction, a stoichiometric amount of a strong base (typically KOH or NaOH) must be introduced [1, 2].

  • Deprotonation: The base deprotonates the ammonium group, converting the inactive zwitterion into a highly nucleophilic free amine ( H2​N−CH2​−COO− ).

  • Nucleophilic Attack: The free amine attacks the highly electrophilic carbonyl carbon of salicylaldehyde, forming a transient hemiaminal intermediate.

  • Dehydration: Thermal energy (refluxing) drives the elimination of a water molecule, yielding the azomethine ( C=N ) bond. The resulting Schiff base is thermodynamically stabilized by an intramolecular hydrogen bond between the ortho-hydroxyl group of the phenyl ring and the imine nitrogen.

Mechanism N1 Glycine Zwitterion (+H3N-CH2-COO-) N2 Base Addition (KOH / NaOH) N1->N2 Deprotonation N3 Free Amine (H2N-CH2-COO-) N2->N3 Yields Nucleophile N5 Nucleophilic Addition (Hemiaminal) N3->N5 Attacks C=O N4 Salicylaldehyde (Electrophile) N4->N5 Reacts with N6 Dehydration (- H2O) N5->N6 Thermal Energy N7 Salicylidene Glycine (Schiff Base) N6->N7 Imine Formation

Reaction mechanism pathway for Salicylidene Glycine synthesis.

Experimental Workflows: Self-Validating Protocols

To accommodate different laboratory constraints and green chemistry initiatives, two distinct synthetic routes are detailed below. Both protocols are designed as self-validating systems , where specific visual and chemical milestones confirm the success of each step.

Protocol A: Classical Solution-Phase Synthesis (Methanol/KOH)

This method utilizes anhydrous methanol to maintain a homogeneous reaction medium and drive the dehydration equilibrium forward [3].

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Dissolve 10 mmol (0.75 g) of glycine and 10 mmol (0.56 g) of KOH in 15 mL of anhydrous methanol in a round-bottom flask.

    • Self-Validation: The mixture must be heated and stirred until completely dissolved. A clear solution confirms the successful deprotonation and formation of the potassium glycinate salt.

  • Electrophile Addition: Slowly add a solution of 10 mmol (1.22 g) of freshly distilled salicylaldehyde dissolved in 10 mL of anhydrous methanol.

    • Self-Validation: The solution will rapidly turn yellow, and an orange/yellow flocculent precipitate will form immediately, indicating the initial formation of the Schiff base [1].

  • Reflux & Dehydration: Equip the flask with a reflux condenser and stir the mixture at 60–70 °C for 1 to 2 hours.

    • Causality: Refluxing provides the activation energy necessary to complete the dehydration step.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Filter the resulting solid product, wash thoroughly with cold ethanol and diethyl ether, and air-dry or dry under vacuum.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) to confirm the complete disappearance of the salicylaldehyde spot.

Protocol B: Mechanochemical (Solvent-Free) Synthesis

Mechanochemistry offers a green alternative by utilizing mechanical friction to overcome activation barriers, bypassing the need for bulk organic solvents [4].

Step-by-Step Methodology:

  • Mechanical Activation: Combine equimolar amounts of glycine (3 mmol), KOH (3 mmol), and salicylaldehyde (3 mmol) in an agate mortar.

  • Grinding: Grind the mixture continuously with a pestle for 20–30 minutes.

    • Causality: The mechanical friction provides localized thermal energy and intimate mixing.

    • Self-Validation: The physical state will transition from a pale yellow paste to a solid powder as the reaction proceeds and water is expelled [4].

  • Purification: Wash the resulting solid with cold ethanol to remove any unreacted starting materials, then dry in a vacuum desiccator over anhydrous calcium chloride.

Workflow Start Equimolar Reactants (Glycine + Salicylaldehyde) Route1 Solution Phase (Methanol + KOH, 60°C) Start->Route1 Route2 Mechanochemical (Solvent-Free Grinding) Start->Route2 TLC1 Monitor via TLC (Aldehyde Consumption) Route1->TLC1 TLC2 Monitor via Color (Yellow to Orange Solid) Route2->TLC2 Workup1 Cooling & Filtration TLC1->Workup1 Workup2 Ethanol Wash TLC2->Workup2 Product Salicylidene Glycine (Yield: 65-78%) Workup1->Product Workup2->Product

Comparative workflows for solution-phase and mechanochemical synthesis.

Analytical Characterization & Spectral Data

To ensure the integrity of the synthesized Salicylidene glycine, a multi-modal analytical approach is required. The table below summarizes the expected quantitative and qualitative data used to validate the product [1, 2, 3].

Analytical ParameterExpected Value / ObservationScientific Significance
Reaction Yield 65% – 78%Indicates efficient nucleophilic addition and minimal side reactions.
Melting Point 219 – 221 °CA sharp melting point validates the high purity of the synthesized ligand crystal lattice.
IR Spectroscopy: ν(C=N) 1600 – 1680 cm⁻¹The appearance of this stretching frequency is the primary confirmation of azomethine (imine) bond formation.
UV-Vis Spectroscopy (λmax) 275 – 300 nmCorresponds to the π→π∗ and n→π∗ transitions of the extended conjugated Schiff base system.
Physical Appearance Yellow to Orange PowderVisual confirmation of extended conjugation shifting absorption into the visible spectrum.

Downstream Applications in Drug Development

The synthesized Salicylidene glycine is rarely the final endpoint; it is a highly versatile precursor. Because amino acid-derived Schiff bases are inherently biocompatible, their metal complexes serve as excellent models for biologically important species[2].

  • Copper (II) Complexes: Reacting the ligand with copper acetate and o-phenanthroline yields complexes with high lipid solubility and potent anticancer activity against human liver cancer and lung adenocarcinoma cell lines [3].

  • Zinc (II) Complexes: Coordination with Zn(II) produces complexes with significant antimicrobial properties, acting as biomimetic catalysts that mimic transamination reactions in living systems [2].

By strictly controlling the synthesis of the Salicylidene glycine ligand using the self-validating protocols outlined above, researchers ensure the downstream reproducibility of these critical metallodrugs.

References

  • Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis Source: MDPI / NIH URL:[Link]

  • Amino Acid based Schiff Bases and its Zn (II) Complexes Source: Research & Reviews: Journal of Chemistry (RROIJ) URL:[Link]

  • CN102786538A - Salicylaldehyde glycine Schiff base and o-phenanthroline copper (II)
  • A COMPARITIVE VIEW OVER THE SYNTHESIS OF SCHIFF BASE LIGANDS AND METAL COMPLEXES BY CONVENTIONAL AND SOLVENT FREE METHOD Source: Semantic Scholar URL:[Link]

Exploratory

"Glycine, N-[(2-hydroxyphenyl)methylene]-" CAS number 6343-78-8 characterization

An In-depth Technical Guide to Glycine, N-[(2-hydroxyphenyl)methylene]- (CAS 6343-78-8) Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Schiff Base Ligand Glycine, N...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Glycine, N-[(2-hydroxyphenyl)methylene]- (CAS 6343-78-8)

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Schiff Base Ligand

Glycine, N-[(2-hydroxyphenyl)methylene]-, with the CAS Registry Number 6343-78-8, is a Schiff base synthesized from the condensation of salicylaldehyde and the simplest amino acid, glycine.[1][2] Also known as N-salicylideneglycine, this compound represents a fascinating intersection of organic synthesis and coordination chemistry. Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone class of ligands in chemistry.[1][3] Their synthetic accessibility and the electronic properties of the imine nitrogen make them exceptionally effective chelating agents, particularly when other donor groups like hydroxyls are nearby.[1][4]

The structure of N-salicylideneglycine, incorporating a phenolic hydroxyl group, an imine nitrogen, and a carboxylic acid moiety, allows it to act as a potent tridentate ligand. This ability to form stable, multi-ring structures with metal ions is the foundation of its widespread investigation.[4] The resulting metal complexes have demonstrated significant potential across various fields, including homogeneous catalysis and medicinal chemistry, with reported antibacterial, antifungal, and antitumor activities.[1][2][4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships behind synthetic strategies and analytical outcomes, providing field-proven insights into the characterization of this versatile molecule.

PART 1: Synthesis and Mechanistic Considerations

The formation of N-salicylideneglycine is a classic example of Schiff base condensation. The reaction involves the nucleophilic attack of the primary amine of glycine on the electrophilic carbonyl carbon of salicylaldehyde, followed by dehydration to form the characteristic imine bond.

Causality in Experimental Design:

The choice of reaction conditions is critical for maximizing yield and purity. Most procedures employ a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol.[2][5][6] The base serves a crucial purpose: it deprotonates the carboxylic acid of the zwitterionic glycine, which exists in equilibrium. This increases the nucleophilicity of the amino group, thereby accelerating its attack on the salicylaldehyde carbonyl. The use of an alcohol solvent facilitates the dissolution of both reactants and the subsequent crystallization of the product upon cooling or introduction of water.[1][6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation Salicylaldehyde Salicylaldehyde in Ethanol Mix Combine Reactant Solutions Salicylaldehyde->Mix Glycine_NaOH Glycine + NaOH in Ethanol Glycine_NaOH->Mix Reflux Reflux with Stirring (~3-5 hours) Mix->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Induce Precipitation (e.g., add cold water) Cooling->Precipitation Isolation Filter and Wash (Cold Water/Ethanol) Precipitation->Isolation Drying Dry Product in Oven Isolation->Drying Product Final Product: N-salicylideneglycine (Yellow Crystals) Drying->Product

Caption: General workflow for the base-catalyzed synthesis of N-salicylideneglycine.

Validated Laboratory Protocol

This protocol synthesizes insights from multiple established methods to provide a robust and reproducible procedure.[1][2][6]

  • Reactant Preparation (Solution A): In a 250 mL round-bottom flask, dissolve 10 mmol of salicylaldehyde (e.g., 1.22 g) in 50 mL of absolute ethanol.

  • Reactant Preparation (Solution B): In a separate beaker, dissolve 10 mmol of glycine (e.g., 0.75 g) and 10 mmol of sodium hydroxide (e.g., 0.40 g) in 100 mL of absolute ethanol with gentle warming and stirring.

  • Reaction: Add Solution A to Solution B under continuous stirring. The solution will typically turn a vibrant yellow or orange.

  • Reflux: Equip the flask with a condenser and reflux the mixture with stirring for 3-5 hours. Monitoring the reaction via Thin Layer Chromatography (TLC) is recommended to confirm the consumption of starting materials.

  • Crystallization: After reflux, allow the mixture to cool to room temperature. The product may begin to crystallize. To enhance precipitation, the solution can be placed in an ice bath or added to a beaker of cold deionized water.[1]

  • Isolation and Purification: Collect the resulting yellow crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold water followed by cold ethanol to remove unreacted starting materials and salts.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The final product should be a yellow, air-stable solid.[4]

PART 2: Physicochemical and Structural Characterization

Accurate characterization is paramount to confirming the identity and purity of the synthesized compound. The following data and protocols form a self-validating system for analysis.

Core Physicochemical Properties
PropertyValueSource
CAS Number 6343-78-8[7]
Molecular Formula C₉H₉NO₃[7]
Molecular Weight 179.175 g/mol [7]
Appearance Yellow to orange crystalline solid[4][6]
Solubility Insoluble in water; Soluble in organic solvents (DMF, DMSO)[2][3]
Predicted Boiling Point 405.2 °C at 760 mmHg[7]
Predicted Density 1.414 g/cm³[7]
Spectroscopic Analysis: A Triad of Confirmation

Spectroscopic analysis provides an unambiguous structural fingerprint. The combination of FT-IR, NMR, and Mass Spectrometry offers orthogonal data points that, when taken together, confirm the successful synthesis of the target Schiff base.

FT-IR is a rapid and powerful technique for identifying key functional groups, whose presence or absence provides direct evidence of the condensation reaction.

  • Key Insight: The most critical diagnostic signal is the appearance of the C=N (azomethine) stretching vibration and the concurrent disappearance of the C=O stretch from salicylaldehyde and the N-H bending vibrations of the primary amine from glycine.

Wavenumber (cm⁻¹)AssignmentSignificance
~3400 (broad)O-H (phenolic)Confirms presence of the hydroxyl group from the salicylaldehyde moiety.
~3200-2500 (broad)O-H (carboxylic acid)Indicates the presence of the glycine's carboxyl group.
~1690C=O (carboxylic acid)Asymmetric stretch of the protonated carboxyl group.
~1615-1630 C=N (azomethine) Definitive peak confirming Schiff base formation. [3]
~1580C=C (aromatic)Aromatic ring stretching vibrations.

Experimental Protocol (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dried sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Key Insight: For ¹H NMR, the appearance of a singlet in the 8.3-8.5 ppm region is the hallmark of the azomethine proton (CH=N), providing unequivocal evidence of imine formation.[1]

Expected Chemical Shifts (¹H and ¹³C in DMSO-d₆):

NucleusChemical Shift (δ, ppm)AssignmentMultiplicityNotes
¹H ~12-13Phenolic OHBroad SingletMay be very broad due to H-bonding.
¹H >10Carboxylic OHBroad SingletOften exchanges with trace water in the solvent; may not be observed.
¹H ~8.3 - 8.5 CH=N (azomethine) Singlet Key diagnostic signal. [1]
¹H ~6.8 - 7.8Ar-H (aromatic)MultipletProtons on the salicylaldehyde ring.
¹H ~3.5 - 4.0N-CH₂-COOHSingletMethylene protons from the glycine moiety.[1]
¹³C ~172C=O (carbonyl)-Carboxylic acid carbon.
¹³C ~165 C=N (azomethine) -Key diagnostic signal.
¹³C ~116-161Ar-C (aromatic)-Six distinct signals for the aromatic ring carbons.
¹³C ~55-60N-CH₂-COOH-Methylene carbon.

Experimental Protocol (NMR Sample Preparation):

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve the compound and show exchangeable protons).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

MS confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.

  • Key Insight: The observation of the correct molecular ion peak (or a protonated/sodiated adduct) validates the elemental composition of the synthesized product.

Expected m/z Values (Electron Ionization - EI or Electrospray Ionization - ESI):

Ionm/zInterpretation
[M]⁺˙179.05Molecular ion (for EI)
[M+H]⁺180.06Protonated molecule (for positive-ion ESI)
[M-H]⁻178.05Deprotonated molecule (for negative-ion ESI)
[M-COOH]⁺134.06Fragment corresponding to loss of the carboxyl group.

Experimental Protocol (Direct Infusion ESI-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes to observe the relevant adducts.

PART 3: Chelating Properties and Potential Applications

The true value of N-salicylideneglycine in research and development lies in its function as a tridentate chelating ligand. The spatial arrangement of the phenolic oxygen, imine nitrogen, and a carboxylate oxygen allows it to bind strongly to metal ions, forming highly stable five- and six-membered chelate rings.[1][4]

This chelating behavior is the foundation for its utility in:

  • Bioinorganic Chemistry: The complexes serve as models for understanding metal-protein interactions and transamination reactions in biological systems.[2]

  • Drug Development: Chelation of the ligand to a metal ion can significantly enhance its biological activity. Metal complexes of Schiff bases are widely studied for their antimicrobial, antiviral, and anticancer properties.[4] The chelation process is thought to increase the lipophilicity of the molecule, facilitating its transport across cell membranes.[2]

  • Catalysis: The well-defined coordination geometry of the metal complexes makes them effective catalysts for a range of organic transformations.[1]

Chelation Mechanism Diagram

Chelation cluster_ligand N-salicylideneglycinate Ligand cluster_complex Stable Chelate Complex Ligand Phenolic-O Imine-N Carboxylate-O Metal Metal Ion (M²⁺) Ligand->Metal Coordination (Tridentate) Rings Formation of 5- & 6-Membered Chelate Rings Metal->Rings Stabilization

Caption: Coordination of N-salicylideneglycine to a metal ion, forming stable rings.

Conclusion

Glycine, N-[(2-hydroxyphenyl)methylene]- (CAS 6343-78-8) is more than a simple condensation product; it is a synthetically accessible and highly versatile tridentate ligand with significant potential. Its characterization is straightforward and definitive when employing the orthogonal triad of FT-IR, NMR, and mass spectrometry. The key diagnostic markers—the azomethine (C=N) stretch in the IR spectrum and the downfield azomethine proton (CH=N) signal in the ¹H NMR spectrum—provide unambiguous confirmation of its formation. Understanding the principles behind its synthesis and the nature of its metal chelation empowers researchers to confidently prepare, verify, and apply this valuable chemical tool in the pursuit of new catalysts, advanced materials, and novel therapeutic agents.

References

  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. Available at: [Link]

  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. Available at: [Link]

  • Antony, A., et al. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Grzonka, Z., et al. (2020). Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. Molecules, 25(23), 5789. Available at: [Link]

  • Abd-Elzaher, M. M., et al. (2014). Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complex. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1457-1469. Available at: [Link]

  • Shi, S. M., et al. (2012). Syntheses, structures, and properties of supramolecular complexes with bipyridine and amino-Schiff-base derived from salicylaldehyde with glycine. ResearchGate. Available at: [Link]

  • Christensen, H. N. (1958). The Stabilization of the Salicylaldehyde-Glycine Schiff Base through Metal Complex Formation. Journal of the American Chemical Society, 80(10), 2305–2309. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline. Molecules, 28(6), 2658. Available at: [Link]

Sources

Foundational

Comprehensive Investigation of the Zwitterionic Form of N-Salicylideneglycine: Mechanistic Pathways and Analytical Workflows

Executive Summary The compound (CAS No. 6343-78-8)[1], widely referred to as N-salicylideneglycine, is a prototypical amino acid-derived Schiff base. In both materials science and pharmaceutical development, its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (CAS No. 6343-78-8)[1], widely referred to as N-salicylideneglycine, is a prototypical amino acid-derived Schiff base. In both materials science and pharmaceutical development, its structural plasticity serves as a critical pre-organization scaffold for metal chelation and optoelectronic applications. As of recent advancements in 2026, understanding the tautomeric and zwitterionic equilibria of this molecule is paramount. The zwitterionic form dictates its behavior as a multidentate ligand for [2] and governs its complex photophysics, particularly the[3].

This whitepaper provides an authoritative, self-validating guide to isolating, characterizing, and utilizing the zwitterionic form of N-salicylideneglycine.

Mechanistic Foundations: Tautomerism and Zwitterion Formation

N-salicylideneglycine possesses three highly interactive functional sites: a phenolic hydroxyl, an azomethine (imine) nitrogen, and a carboxylic acid. The interplay between these groups leads to a complex energy landscape governed by proton transfer.

The formation of the zwitterion is not a single-step process but a competition between two distinct pathways:

  • Keto-Enamine Tautomerization: The transfer of the phenolic proton to the imine nitrogen (OH···N O⁻···HN⁺).

  • Carboxylic Zwitterion Formation: The deprotonation of the carboxylic acid and subsequent protonation of the imine nitrogen, yielding a carboxylate and an iminium ion.

Causality in Phase-Dependent Stability: In non-polar solutions, the molecule minimizes charge separation by adopting the neutral phenol-imine-acid form. However, in the solid state or highly polar solvents, the zwitterionic form becomes the thermodynamic sink. This stabilization is driven by the formation of robust intermolecular hydrogen-bonded networks (N-H···O and O-H···O) that lower the overall lattice energy.

ZwitterionEquilibrium N1 Neutral Form (Phenol - Imine - Acid) Z1 Zwitterion Form I (Phenolate - Iminium - Acid) N1->Z1 ESIPT / Tautomerization Z2 Zwitterion Form II (Phenol - Iminium - Carboxylate) N1->Z2 Proton Transfer (Solvent) A1 Anionic Ligand Form (Phenolate - Imine - Carboxylate) Z1->A1 Deprotonation (Base) Z2->A1 Deprotonation (Base)

Fig 1. Tautomeric and zwitterionic equilibrium pathways of N-salicylideneglycine.

Experimental Workflows: Synthesis and Crystallization

To study the zwitterion, one must isolate it without kinetically trapping the neutral polymorph. The following protocol is a self-validating system designed to force the thermodynamic selection of the zwitterionic crystal lattice.

Protocol: Isoelectric Crystallization of Zwitterionic N-Salicylideneglycine
  • Step 1: Equimolar Condensation

    • Action: Suspend 10 mmol of glycine in 20 mL of absolute ethanol. Add 10 mmol of salicylaldehyde dropwise under continuous stirring at 60°C.

    • Causality: Glycine is poorly soluble in ethanol. As the condensation occurs, the formed Schiff base solubilizes. Ethanol is chosen over water to prevent the premature hydrolysis of the delicate azomethine linkage.

  • Step 2: Base-Catalyzed Dissolution

    • Action: Add 1M KOH dropwise until the suspension fully clears (pH ~9).

    • Causality: This deprotonates the carboxylic and phenolic groups, forming a highly soluble anionic species, ensuring complete homogenization of the product and unreacted precursors.

  • Step 3: Isoelectric Focusing and Precipitation

    • Action: Slowly titrate the solution with 0.5M HCl until the pH reaches approximately 4.5.

    • Causality: The isoelectric point of N-salicylideneglycine lies near pH 4.5. At this exact pH, the molecule exists almost exclusively as a net-neutral zwitterion, which exhibits minimal solubility and begins to precipitate.

  • Step 4: Slow Solvent Diffusion (Crystallization)

    • Action: Dissolve the precipitate in a minimal volume of DMSO. Layer carefully with diethyl ether in a narrow crystallization tube and leave undisturbed at 4°C for 72 hours.

    • Causality: Rapid evaporation traps metastable amorphous phases. Slow antisolvent diffusion provides the activation energy necessary for the molecules to arrange into the thermodynamically stable, hydrogen-bonded zwitterionic lattice.

ExperimentalWorkflow S1 Step 1: Synthesis Equimolar Condensation S2 Step 2: Crystallization Isoelectric Slow Diffusion S1->S2 S3 Step 3: XRD Analysis Bond Length Validation S2->S3 S4 Step 4: Spectroscopy Solid-State NMR & ESIPT S3->S4

Fig 2. Step-by-step experimental workflow for isolating and characterizing the zwitterion.

Analytical Validation and Data Presentation

Validating the zwitterionic state requires orthogonal analytical techniques. Relying solely on solution-phase NMR is insufficient, as the zwitterion will rapidly equilibrate with the neutral form depending on the deuterated solvent used. Solid-state characterization is mandatory.

Quantitative Analytical Markers

The table below summarizes the critical data thresholds required to confirm the successful isolation of the zwitterionic polymorph.

Analytical TechniqueNeutral Form (Expected)Zwitterionic Form (Observed)Mechanistic Implication
Single-Crystal XRD: C-O (Phenolic) ~1.35 Å~1.30 ÅIncreased double-bond character indicates phenolate formation.
Single-Crystal XRD: C=N (Imine) ~1.27 Å~1.31 ÅElongation indicates reduced double-bond character (iminium).
FT-IR Spectroscopy 1720 cm⁻¹ (COOH stretch)1610 cm⁻¹ (COO⁻ asym. stretch)Complete deprotonation of the carboxylic acid group.
Solid-State ¹⁵N CP/MAS NMR ~ -50 ppm~ -150 ppmMassive upfield shift provides direct evidence of nitrogen protonation.
Photoluminescence (Solid-State) Strong blue/green emissionShifted or "Dark State"Pre-existing proton transfer alters the ESIPT trajectory[3].

Field Applications: Coordination Chemistry and Optoelectronics

Understanding the zwitterionic state is not merely an academic exercise; it is the foundation for advanced materials design.

Lanthanide Coordination: When used in drug development or as luminescent probes, N-salicylideneglycine acts as a multidentate O,N,O-donor. The zwitterionic solid-state form is highly pre-organized. Upon introduction to heavy lanthanides (e.g., Tb³⁺, Dy³⁺), the zwitterion readily sheds its protons to form anionic complexes like K[Ln(salgly)₂(H₂O)₂]·H₂O. The structural rigidity inherited from the zwitterionic precursor minimizes non-radiative decay pathways, resulting in profound "antenna effects" and intense luminescence[2].

ESIPT Dark State Activation: Recent 2026 investigations have demonstrated that the zwitterionic form of salicylidene glycine Schiff bases can enter an "ESIPT dark state." Because the proton is already transferred to the nitrogen in the ground state (forming the zwitterion), the traditional photo-induced proton transfer is frustrated. By engineering liquid-solid phase switching, researchers can selectively activate or deactivate this dark state, creating highly sensitive pressure- or solvent-responsive fluorescent switches[3].

References

  • Title: Structural, Magnetic and Luminescent Properties of Lanthanide Complexes with N-Salicylideneglycine Source: International Journal of Molecular Sciences / PubMed Central (2015) URL: [Link][2]

  • Title: Elucidating the activation mechanism of ESIPT dark state in Salicylidene Glycine Schiff bases via liquid–solid phase switching Source: Chemical Physics (2026, Vol 602, 112981) URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for "Glycine, N-[(2-hydroxyphenyl)methylene]-" Metal Complexes (Cu, Ni, Zn)

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The Schiff base ligand "Glycine, N-[(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The Schiff base ligand "Glycine, N-[(2-hydroxyphenyl)methylene]-" (commonly referred to as N-salicylideneglycine or salgly) is a highly versatile ONO-tridentate chelator. Transition metal complexes of salgly—specifically Copper(II), Nickel(II), and Zinc(II)—have garnered significant attention in drug development due to their potent antimicrobial properties, urease inhibition capabilities, and unique fluorescent characteristics[1],[2].

This application note provides a self-validating, step-by-step protocol for synthesizing these complexes. As a researcher, understanding the causality behind the reagent choices is critical for optimizing yields and ensuring structural integrity:

  • Zwitterion Neutralization: Glycine naturally exists as a zwitterion in aqueous solutions. The addition of a strong base (e.g., KOH or LiOH) is strictly required to deprotonate the ammonium group (–NH₃⁺ to –NH₂). This activates the amine as a nucleophile, enabling the condensation reaction with the carbonyl carbon of salicylaldehyde[3],[4].

  • The Thermodynamic Chelate Effect: Schiff bases derived from aliphatic amino acids are notoriously susceptible to hydrolytic cleavage in aqueous media. However, the introduction of transition metal ions (Cu²⁺, Ni²⁺, Zn²⁺) drives the equilibrium forward. The metal ion acts as a kinetic template and a thermodynamic sink, locking the unstable imine into a highly stable, fused 5- and 6-membered chelate ring system[5].

  • Buffer Selection (Acetate Salts): Metal acetate salts (M(OAc)₂) are explicitly chosen over chlorides or nitrates. The acetate anion acts as a mild internal base, buffering the reaction mixture and facilitating the deprotonation of the ligand's phenolic –OH group without inducing the premature precipitation of metal hydroxides[4].

Experimental Workflow

Workflow A Salicylaldehyde + Glycine (Ethanol/Water) B Base Addition (KOH) Zwitterion Deprotonation A->B C N-salicylideneglycine (Schiff Base Ligand) B->C D Addition of M(OAc)2 (M = Cu, Ni, Zn) C->D E Reflux & Stirring (70-80°C, 2-3h) D->E F Crystallization & Vacuum Filtration E->F G Purified Metal Complex [M(salgly)(H2O)x] F->G

Fig 1. Step-by-step synthetic workflow for N-salicylideneglycine metal complexes.

Step-by-Step Synthesis Protocol

Self-Validating Checkpoints: The successful formation of the Schiff base is visually confirmed by a stark color shift from colorless to deep yellow, providing an immediate checkpoint before metal addition[3]. Subsequent metal coordination is validated by distinct colorimetric changes (e.g., dark green for Cu, light green for Ni), confirming the displacement of hydration spheres by the ONO-chelating ligand[4].

Phase 1: Preparation of the N-salicylideneglycine Ligand
  • Ligand Activation: Dissolve 10.0 mmol of glycine (0.75 g) in 15 mL of deionized water. Add 10.0 mmol of KOH (0.56 g) and stir until completely dissolved to neutralize the zwitterion[3],[4].

  • Imine Condensation: Dissolve 10.0 mmol of salicylaldehyde (1.22 g / ~1.06 mL) in 15 mL of absolute ethanol.

  • Add the ethanolic salicylaldehyde solution dropwise to the aqueous glycine solution under continuous magnetic stirring at room temperature.

  • Elevate the temperature to 60 °C and stir for 30–60 minutes. The solution will turn a vibrant, deep yellow, indicating the successful formation of the N-salicylideneglycine Schiff base[3].

Phase 2: Metal Complexation (One-Pot Method)
  • Precursor Preparation: Prepare a solution of the desired metal acetate (10.0 mmol of Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O, or Zn(OAc)₂·2H₂O) in 15 mL of 50% aqueous ethanol[4].

  • Coordination: Add the metal salt solution dropwise to the hot ligand mixture. The solution will immediately undergo a colorimetric shift (e.g., turning dark green for copper)[4].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 70–80 °C for 2 to 3 hours to ensure complete thermodynamic conversion.

  • Crystallization: Filter the hot solution to remove any insoluble trace impurities. Allow the filtrate to cool slowly to room temperature. For high-quality single-crystal growth, slow evaporation over 3 to 5 days is recommended[2],[4].

  • Isolation: Collect the resulting microcrystals via vacuum filtration. Wash the precipitate sequentially with cold ethanol (2 × 5 mL) and diethyl ether (2 × 5 mL) to remove unreacted aldehyde and residual moisture. Dry thoroughly in vacuo[4].

Quantitative Data & Characterization Summary

The following table summarizes the expected quantitative yields, structural geometries, and key properties of the synthesized complexes based on established literature parameters.

Metal IonPrecursor SaltCoordination GeometryExpected YieldKey Physical / Biological Property
Cu(II) Cu(OAc)₂·H₂OSquare Pyramidal / Planar65–75%Paramagnetic (EPR active); High antimicrobial efficacy[1],[2],[4]
Ni(II) Ni(OAc)₂·4H₂ODistorted Octahedral60–70%Paramagnetic; Potent urease inhibitor[2]
Zn(II) Zn(OAc)₂·2H₂OTetrahedral / Octahedral70–80%Diamagnetic; Exhibits distinct fluorescent properties[6]

Biological Applications & Structural Dynamics

The biological efficacy of these metal complexes is heavily governed by Overton's concept of cell permeability . The chelation of the transition metal by the N-salicylideneglycine ligand significantly reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (ONO) and delocalizing the π-electrons over the chelate ring[1]. This enhanced lipophilicity allows the complex to easily penetrate the lipid bilayers of bacterial cell membranes, leading to enzyme inhibition and disruption of cellular respiration.

Mechanism L ONO Donor Ligand (N-salicylideneglycine) C Stable Metal Complex (Thermodynamic Chelate Effect) L->C Chelation M Transition Metal (Cu2+, Ni2+, Zn2+) M->C Lip Increased Lipophilicity (Overton's Concept) C->Lip Charge Reduction Mem Cell Membrane Penetration Lip->Mem T Enzyme Inhibition & Antimicrobial Action Mem->T

Fig 2. Mechanistic pathway of metal complex lipophilicity and biological target interaction.

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Application

Application Notes and Protocols: Glycine, N-[(2-hydroxyphenyl)methylene]- as a Versatile Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Salicylideneglycine Glycine, N-[(2-hydroxyphenyl)methylene]-, commonly known as N-salicylideneglycine (H₂salgly), is a S...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Salicylideneglycine

Glycine, N-[(2-hydroxyphenyl)methylene]-, commonly known as N-salicylideneglycine (H₂salgly), is a Schiff base ligand synthesized from the condensation of salicylaldehyde and the amino acid glycine.[1] This molecule has garnered significant attention in coordination chemistry due to its ability to form stable complexes with a wide array of metal ions. The ligand typically acts as a tridentate O,N,O-donor, coordinating through the phenolic oxygen, the imine nitrogen, and one of the carboxylate oxygens.[2] This coordination versatility allows for the formation of metal complexes with diverse geometries and interesting physicochemical properties.

The resulting metal complexes of N-salicylideneglycine often exhibit enhanced biological activities compared to the free ligand, a phenomenon explained by chelation theory.[3] Chelation can increase the lipophilicity of the complex, facilitating its transport across cell membranes and interaction with intracellular targets.[3] These complexes have shown promise as antimicrobial, antifungal, and anticancer agents.[4][5] Furthermore, they have applications in catalysis, for instance, in oxidation reactions.[6][7] This guide provides detailed protocols for the synthesis and characterization of N-salicylideneglycine and a representative copper(II) complex, along with an overview of their applications.

Synthesis and Characterization

The synthesis of N-salicylideneglycine and its metal complexes is a straightforward process, typically involving condensation and chelation reactions. The characterization of these compounds relies on a combination of spectroscopic and analytical techniques.

Protocol 1: Synthesis of Glycine, N-[(2-hydroxyphenyl)methylene]- (N-Salicylideneglycine)

This protocol details the synthesis of the Schiff base ligand via the condensation of salicylaldehyde and glycine. The use of a base like potassium hydroxide is crucial for the deprotonation of the carboxylic acid group of glycine, facilitating the reaction.[2]

Materials:

  • Glycine

  • Potassium hydroxide (KOH)

  • Salicylaldehyde

  • Anhydrous methanol

  • Distilled water

  • Cold ethanol

Procedure:

  • In a round-bottom flask, dissolve glycine (1 mmol) and potassium hydroxide (1 mmol) in anhydrous methanol (5 mL) with heating and stirring until a clear solution is obtained.[2]

  • In a separate beaker, dissolve salicylaldehyde (1 mmol) in methanol (5 mL).[2]

  • Slowly add the methanolic solution of salicylaldehyde dropwise to the glycine-KOH solution. A yellow precipitate should form immediately.[2]

  • Reflux the reaction mixture with constant stirring at 50-70°C for 1-2 hours.[2]

  • After the reflux, cool the mixture to room temperature and then in an ice bath.

  • Filter the yellow precipitate, wash it with a small amount of cold ethanol, and then with distilled water.

  • Dry the product in a desiccator over anhydrous CaCl₂.

Causality Behind Experimental Choices:

  • Solvent: Methanol is used as it effectively dissolves the reactants and facilitates the reaction.

  • Base: Potassium hydroxide deprotonates the carboxylic acid of glycine, making the amino group more nucleophilic and promoting the condensation reaction with the aldehyde.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the condensation.

Protocol 2: Synthesis of a Copper(II) Complex with N-Salicylideneglycine

This protocol describes the synthesis of a copper(II) complex using the pre-synthesized N-salicylideneglycine ligand. The addition of a copper(II) salt to the ligand solution leads to the formation of the coordination complex.

Materials:

  • N-Salicylideneglycine ligand (from Protocol 1)

  • Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O]

  • Anhydrous methanol

Procedure:

  • Suspend the synthesized N-salicylideneglycine (1 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in methanol (5 mL).

  • Add the copper(II) acetate solution dropwise to the ligand suspension while stirring.

  • Reflux the reaction mixture for 2 hours. The color of the solution should change, indicating the formation of the complex.[2]

  • After reflux, cool the mixture to room temperature.

  • Filter the resulting precipitate, wash with a small amount of cold methanol, and dry in a desiccator.

Causality Behind Experimental Choices:

  • Metal Salt: Copper(II) acetate is a common and soluble source of Cu(II) ions for complexation reactions.

  • Stoichiometry: A 1:1 molar ratio of ligand to metal salt is typically used for the synthesis of mononuclear complexes.

  • Reflux: Heating ensures the dissolution of the ligand and promotes the coordination reaction between the ligand and the metal ion.

Characterization Data

The successful synthesis of the ligand and its copper(II) complex can be confirmed by various spectroscopic methods. The coordination of the ligand to the metal ion results in characteristic shifts in the spectral data.

Compound FTIR (cm⁻¹) ν(C=N) FTIR (cm⁻¹) νas(COO⁻) FTIR (cm⁻¹) νs(COO⁻) UV-Vis λmax (nm) Appearance
N-Salicylideneglycine ~1633[1]~1606-1540[1]~1394-1363[1]~275, 315Yellow solid
Copper(II) Complex ~1600-1620~1580-1600~1380-1400~280, 370, ~650Green/Blue solid

Interpretation of Characterization Data:

  • FTIR Spectroscopy: The stretching vibration of the azomethine group (C=N) in the free ligand is observed around 1633 cm⁻¹.[1] Upon complexation with a metal ion, this band typically shifts to a lower frequency (1600-1620 cm⁻¹), indicating the coordination of the imine nitrogen to the metal center.[8] The difference between the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (Δν = νas - νs) can provide information about its coordination mode.

  • UV-Vis Spectroscopy: The electronic spectrum of the ligand shows absorption bands corresponding to π-π* and n-π* transitions.[8] In the metal complex, a shift in these bands and the appearance of a new, weaker band in the visible region (~650 nm for Cu(II)) are indicative of d-d electronic transitions, confirming the formation of the complex.

Experimental Workflows and Logical Relationships

The synthesis and characterization of N-salicylideneglycine metal complexes follow a logical and systematic workflow.

G cluster_0 Ligand Synthesis cluster_1 Complex Synthesis cluster_2 Characterization A Reactants (Salicylaldehyde, Glycine, KOH) B Condensation Reaction (Methanol, Reflux) A->B C Isolation & Purification (Filtration, Washing) B->C D N-Salicylideneglycine Ligand C->D E Reactants (Ligand, Metal Salt) D->E F Chelation Reaction (Methanol, Reflux) E->F G Isolation & Purification (Filtration, Washing) F->G H Metal Complex G->H I Spectroscopic Analysis (FTIR, UV-Vis, NMR) H->I J Elemental Analysis H->J K Structural Analysis (X-ray Diffraction) H->K

Caption: General workflow for the synthesis and characterization of metal complexes.

Applications in Research and Development

The unique structural features and biological activities of N-salicylideneglycine metal complexes make them valuable candidates for various applications, particularly in drug development and catalysis.

Antimicrobial and Antifungal Activity

Metal complexes of N-salicylideneglycine often exhibit significantly enhanced antimicrobial and antifungal activities compared to the free Schiff base ligand.[4][9] This increased efficacy is attributed to the chelation theory, which posits that the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its diffusion through the lipid layers of microbial cell membranes.[3]

Mechanism of Action: The proposed mechanism involves the disruption of essential cellular processes in microorganisms. The complex can interfere with cell wall synthesis, inhibit enzymes crucial for cell division, and disrupt protein synthesis.[3] The metal ion itself can also play a role by binding to active sites of enzymes or interfering with their normal function.

G cluster_0 Metal Complex Interaction with Microbial Cell cluster_1 Intracellular Targets A Metal Complex B Increased Lipophilicity A->B C Cell Membrane Penetration B->C D Inhibition of Enzyme Activity C->D E Disruption of Cell Wall Synthesis C->E F Interference with Protein Synthesis C->F G Microbial Cell Death D->G E->G F->G

Caption: Proposed mechanism of antimicrobial action of metal complexes.

Anticancer Properties

Several studies have investigated the cytotoxic potential of N-salicylideneglycine metal complexes against various cancer cell lines.[5][10] For instance, certain copper(II) complexes have demonstrated significant anticancer activity against breast cancer cells, with IC₅₀ values in the low micromolar range, sometimes outperforming established drugs like cisplatin.[5][11]

Mechanism of Action: The anticancer activity of these complexes is often linked to their ability to induce oxidative stress and promote apoptosis (programmed cell death) in cancer cells.[5] They can interact with and cleave DNA, leading to cell cycle arrest and eventual cell death. The enhanced cellular uptake due to chelation is also a key factor in their cytotoxic efficacy.

Complex Cancer Cell Line IC₅₀ (µM) Reference
Copper(II) salicylidene carbohydrazideMDA-MB-231 (Breast)1.86 ± 0.17[5]
Copper(II) salicylidene carbohydrazideMCF-7 (Breast)2.22 ± 0.08[5]
[CuII(salen)(H₂O)₂]HCT-116 (Colon)98.9[10]
[CuII(salen)(H₂O)₂]MCF-7 (Breast)212.5[10]
Catalytic Applications

Metal complexes of N-salicylideneglycine and related Schiff bases have been explored as catalysts in various organic reactions, particularly oxidation reactions.[6][7] For example, copper(II) complexes have been shown to catalyze the oxidation of alcohols and alkenes.[7][12] The metal center in these complexes can exist in multiple oxidation states, facilitating redox catalysis. The ligand environment can be tuned to influence the selectivity and efficiency of the catalytic process.

Conclusion

Glycine, N-[(2-hydroxyphenyl)methylene]- is a highly versatile and accessible ligand that provides a platform for the development of a wide range of metal complexes with tunable properties. The straightforward synthesis and the potential for significant biological and catalytic activities make these compounds a rich area for further research and development. The protocols and data presented in this guide offer a solid foundation for researchers and scientists interested in exploring the coordination chemistry and applications of N-salicylideneglycine and its metal derivatives.

References

  • Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens: Review paper. ADMET and DMPK. [Link]

  • Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Copper(II) salicylideneglycinate complexes as potential antimicrobial agents. ResearchGate. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Current Medical and Research. [Link]

  • A novel copper(ii) complex with a salicylidene carbohydrazide ligand that promotes oxidative stress and apoptosis in triple negative breast cancer cells. Dalton Transactions. [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry. [Link]

  • Salen‐Type Copper(II) Complexes: Synthesis, Characterization, Computational Studies, Molecular Docking, Anticancer Potential, and Pharmacokinetic Prediction. ChemistrySelect. [Link]

  • The Anti‐Cancer Stem Cell Properties of Copper(II)‐Terpyridine Complexes with Attached Salicylaldehyde Moieties. Chemistry – A European Journal. [Link]

  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). E-Journal of Chemistry. [Link]

  • A Cancer Stem Cell Potent Copper(II) Complex with a S, N, S‐Schiff base Ligand and Bathophenanthroline. European Journal of Inorganic Chemistry. [Link]

  • Metal complex catalysis of initiated oxidation of hydrocarbons and alcohols: features of inhibition. Ukrainian Chemical Journal. [Link]

  • Synthesis scheme and proposed structure of [Cu(SAla)bpy(H2O)].H2O and... ResearchGate. [Link]

  • Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis, Characterization, DFT Studies of Novel Cu(II), Zn(II), VO(II), Cr(III), and La(III) Chloro-Substituted Schiff Base Complexes: Aspects of Its Antimicrobial, Antioxidant, Anti-Inflammatory, and Photodegradation of Methylene Blue. Molecules. [Link]

  • Catalytic evaluation of copper (II) N‐salicylidene‐amino acid Schiff base in the various catalytic processes. ResearchGate. [Link]

  • Synthesis, IR characterization and antioxidant capacity of Cu(II) complexes with amino acids and melatonin. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. [Link]

  • Infrared and UV-Vis studies of copper(II) complexes of 3,6-bis((saliclidenamino)ethyl)- sulfanylpyridazine. SciSpace. [Link]

  • Silica-Imidazole Solid Catalyst for N-Glycine Derivatives Synthesis. Catalysis Letters. [Link]

  • Salicylaldehyde glycine Schiff base and o-phenanthroline copper (II) coordination compound and preparation process and application thereof.
  • Infrared and UV-VIS studies of copper(II) complexes of 3,6-bis((salicylidenamino)ethyl)-sulfanylpyridazine. ResearchGate. [Link]

  • Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Journal of Biomaterials and Nanobiotechnology. [Link]

  • Syntheses & Characterisation of Complexes of Copper (II) Glycinates. Indian Journal of Chemistry. [Link]

  • Synthesis and characterization of Cu2O and CuO nanoparticles in distilled water using electrochemical process. Journal of the Korean Physical Society. [Link]

  • Synthesis, Characterization and Catalytic Activity of Cu/Cu2O Nanoparticles Prepared in Aqueous Medium. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • CHARACTERIZATION PROCESS OF COMPLEXES BY COPPER THROUGH ANALYTICAL PROCEDURE AND SPECTRAL STUDIES. Neuroquantology. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. [Link]

  • Oxidation Chemistry of Metal(II) Salen-Type Complexes. IntechOpen. [Link]

  • Copper Nanoparticles: Synthesis and Characterization, Physiology, Toxicity and Antimicrobial Applications. MDPI. [Link]

  • Synthesis and characterization of Cu (II) complexes of salicylate ligands. ResearchGate. [Link]

  • Process for synthesis of N-acetylglycine.
  • Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. American Journal of Chemistry. [Link]

  • Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complex. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline. Molecules. [Link]

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Method

Application Note: Synthesis, Characterization, and Antibacterial Efficacy of Glycine, N-[(2-hydroxyphenyl)methylene]- and its Metal Complexes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Glycine, N-[(2-hydroxyphenyl)methylene]- (Synonym: N-salicylidene glycine) Biological Targets: Escherichia coli (Gram-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Glycine, N-[(2-hydroxyphenyl)methylene]- (Synonym: N-salicylidene glycine) Biological Targets: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive)

Introduction & Mechanistic Rationale

The rise of antimicrobial resistance (AMR) necessitates the development of novel antibacterial pharmacophores. Glycine, N-[(2-hydroxyphenyl)methylene]- , a biomimetic Schiff base derived from the condensation of salicylaldehyde and the amino acid glycine, has emerged as a highly versatile bidentate/tridentate ligand in coordination chemistry[1].

While the free Schiff base ligand exhibits mild to moderate antibacterial properties, its true pharmacological potential is unlocked upon coordination with transition metals (e.g., Cu(II), Zn(II), V(IV), Pd(II))[2][3]. The causality behind this enhanced bioactivity is governed by two fundamental principles:

  • Tweedy’s Chelation Theory: Coordination of the metal ion with the azomethine nitrogen (-HC=N-) and phenolic oxygen of the ligand partially shares the metal's positive charge with the donor groups. This delocalization reduces the polarity of the metal ion, significantly increasing the lipophilic character of the central metal complex[4].

  • Overtone’s Concept of Cell Permeability: The lipid membrane surrounding bacterial cells favors the passage of lipid-soluble materials. The enhanced lipophilicity of the metal-Schiff base complex allows it to efficiently permeate the bacterial lipid bilayer, where it disrupts cellular respiration, blocks protein synthesis, and induces cell death[5].

Mechanism L Glycine, N-[(2-hydroxyphenyl)methylene]- (Free Ligand) C Metal-Ligand Chelation (Tweedy's Theory) L->C M Transition Metal Ion (e.g., Cu2+, Zn2+) M->C Lip Increased Lipophilicity (Overtone's Concept) C->Lip Reduces metal polarity Mem Penetration of Bacterial Lipid Membrane Lip->Mem Tox Enzyme/Ribosome Inhibition (E. coli & S. aureus) Mem->Tox Death Bacterial Cell Death Tox->Death

Mechanistic pathway of Schiff base metal complexes inducing bacterial cell death.

Experimental Protocols: Synthesis & Validation

To ensure a self-validating system , the following protocol integrates in-process quality controls (TLC) and spectroscopic validation (FTIR) to guarantee the structural integrity of the synthesized compounds before biological screening.

Protocol A: Synthesis of Glycine, N-[(2-hydroxyphenyl)methylene]-

Note: Schiff bases derived from amino acids can be metastable; controlling water content is critical to prevent hydrolysis[1].

  • Preparation: Dissolve 10 mmol (0.75 g) of pure glycine and 10 mmol (0.4 g) of sodium hydroxide (NaOH) in 15 mL of absolute ethanol in a 50 mL round-bottom flask[6]. Stir until completely dissolved.

  • Condensation: Slowly add 10 mmol (1.22 g / ~1.05 mL) of freshly distilled salicylaldehyde dropwise to the mixture under continuous magnetic stirring.

  • Reflux: Heat the mixture to reflux (approx. 60-70°C) for 2 to 3 hours.

  • In-Process Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the salicylaldehyde spot confirms reaction completion.

  • Isolation: Cool the mixture in an ice bath. Filter the resulting yellow precipitate, wash with cold absolute ethanol to remove unreacted starting materials, and dry under a vacuum desiccator.

  • Spectroscopic Validation: Perform FTIR analysis. A successful synthesis is confirmed by the appearance of a sharp azomethine ( νC=N​ ) stretching band at 1620–1640 cm⁻¹ and the absence of the primary amine ( νNH2​ ) bands of glycine.

Protocol B: Synthesis of the Metal Complex (e.g., Zn(II) or Cu(II))
  • Complexation: Dissolve 5 mmol of the synthesized Schiff base ligand in 20 mL of hot methanol.

  • Metal Addition: Add a methanolic solution of the metal salt (e.g., 5 mmol of ZnCl2​ or Cu(CH3​COO)2​ ) dropwise to the ligand solution[3].

  • Reflux & Precipitation: Reflux the mixture for 2-3 hours. A distinct color change (e.g., to deep green for Copper) and the formation of a microcrystalline precipitate indicate complexation.

  • Purification: Filter the precipitate, wash sequentially with cold methanol and diethyl ether, and dry in vacuo.

Workflow S1 Salicylaldehyde + Glycine S2 Condensation (Ethanol/NaOH) S1->S2 S3 N-salicylidene glycine S2->S3 S4 Metal Salt Addition (Reflux) S3->S4 S5 Metal Complex Isolation S4->S5 S6 Antibacterial Screening (Agar Well/MIC) S5->S6

Experimental workflow for the synthesis and antibacterial screening of the Schiff base.

Antibacterial Screening Protocol (Agar Well Diffusion)

To establish trustworthiness, the biological assay must account for solvent toxicity and baseline susceptibility.

  • Inoculum Preparation: Prepare suspensions of E. coli (ATCC 25922) and S. aureus (ATCC 25923) in sterile saline, adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Plate Seeding: Uniformly swab the bacterial suspensions onto Mueller-Hinton Agar (MHA) plates.

  • Well Preparation: Punch 6 mm wells into the agar using a sterile cork borer.

  • Sample Loading:

    • Dissolve the synthesized ligand and metal complexes in Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL.

    • Load 50 µL of each test solution into respective wells.

    • Self-Validating Controls: Load 50 µL of pure DMSO into one well (Negative Control) and 50 µL of Ciprofloxacin (10 µg/mL) into another (Positive Control).

  • Incubation & Measurement: Incubate the plates at 37°C for 24 hours. Measure the Zone of Inhibition (ZOI) in millimeters using a digital caliper.

Quantitative Data & Comparative Analysis

The following table synthesizes representative quantitative data from established literature evaluating N-salicylidene glycine and its metal complexes against the target pathogens[3][7][8].

Test CompoundE. coli (Gram -) ZOI (mm)S. aureus (Gram +) ZOI (mm)Mechanistic / Structural Note
Glycine, N-[(2-hydroxyphenyl)methylene]- 8 - 129 - 11Weak lipid membrane penetration.
Zn(II) Complex 21 - 3618 - 25High lipophilicity; strong enzyme inhibition[3].
Cu(II) Complex 18 - 2416 - 22Potential ROS generation and redox cycling[7].
VO(IV) Complex 15 - 2014 - 18Paramagnetic d1 configuration; DNA binding[8].
DMSO (Negative Control) 00Validates that solvent does not cause cell death.
Ciprofloxacin (Standard) 30 - 3530 - 35Validates assay sensitivity (DNA gyrase inhibitor).

Note: ZOI values are concentration-dependent (typically measured at 1 mg/mL).

Discussion & Causality: Gram-Negative vs. Gram-Positive Efficacy

When analyzing the data, a distinct causality emerges regarding the differential efficacy between E. coli and S. aureus.

  • Structural Disparities: S. aureus (Gram-positive) possesses a thick, porous peptidoglycan layer but lacks an outer lipid membrane. Conversely, E. coli (Gram-negative) features a thin peptidoglycan layer surrounded by a highly restrictive outer lipopolysaccharide (LPS) membrane.

  • Ligand vs. Complex Efficacy: The free Schiff base struggles to penetrate the LPS layer of E. coli, resulting in low ZOI (~8-12 mm). However, upon complexation with Zn(II) or Cu(II), the drastic increase in lipophilicity allows the complex to dissolve into and traverse the lipid-rich outer membrane of E. coli highly efficiently.

  • Target Interaction: Once inside the cytoplasm, the metal complexes dissociate or bind directly to apoenzymes, displacing native metals or blocking active sites via steric hindrance. For instance, the Zn(II) complex of N-salicylidene glycine has shown remarkable efficacy against E. coli (ZOI up to 36 mm), rivaling standard antibiotics[3]. This suggests that the specific geometry (often tetrahedral or square planar) and the electronic distribution of the Zn-Schiff base complex are highly complementary to the active sites of critical Gram-negative respiratory enzymes.

References

  • Title: Amino Acid based Schiff Bases and its Zn (II)
  • Title: Copper(II)
  • Title: Mixed Ligand Oxovanadium (IV)
  • Title: Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis Source: NIH / Molecules URL

Sources

Application

Catalytic Applications of "Glycine, N-[(2-hydroxyphenyl)methylene]-" Metal Complexes: A Comprehensive Guide for Researchers

This technical guide provides an in-depth exploration of the catalytic applications of metal complexes derived from the Schiff base ligand "Glycine, N-[(2-hydroxyphenyl)methylene]-," also known as N-salicylideneglycinate...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the catalytic applications of metal complexes derived from the Schiff base ligand "Glycine, N-[(2-hydroxyphenyl)methylene]-," also known as N-salicylideneglycinate. This versatile ligand, formed from the condensation of glycine and salicylaldehyde, readily coordinates with a variety of transition metals to create robust and efficient catalysts for a range of organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these catalysts in their work. We will delve into the synthesis of these complexes and their applications in asymmetric synthesis, oxidation reactions, and cyclopropanation, providing not only detailed protocols but also the scientific rationale behind the experimental designs.

Introduction: The Power of Schiff Base Ligands in Catalysis

Schiff base ligands, characterized by the imine (-C=N-) functional group, are privileged scaffolds in coordination chemistry. Their facile synthesis, structural versatility, and ability to stabilize various metal ions in different oxidation states make them ideal for catalysis. The "Glycine, N-[(2-hydroxyphenyl)methylene]-" ligand is particularly noteworthy. It acts as a tridentate O,N,O-chelating agent, with the phenolic oxygen, the imine nitrogen, and a carboxylate oxygen coordinating to the metal center. This coordination mode imparts significant stability to the resulting metal complex. Furthermore, the electronic properties of the complex can be fine-tuned by introducing substituents on the salicylaldehyde ring, and the steric environment around the metal center can be modulated, influencing the selectivity and activity of the catalyst.

The metal complexes of N-salicylideneglycinate have emerged as powerful tools in catalysis, finding applications in asymmetric synthesis, where the chirality of the resulting products is crucial for their biological activity, and in oxidation reactions, which are fundamental transformations in organic synthesis. This guide will provide practical, field-proven insights into harnessing the catalytic potential of these remarkable compounds.

Synthesis of the Ligand and its Metal Complexes

A foundational aspect of utilizing these catalysts is their synthesis. The following protocols detail the preparation of the "Glycine, N-[(2-hydroxyphenyl)methylene]-" ligand and its representative copper(II) and nickel(II) complexes.

Protocol: Synthesis of "Glycine, N-[(2-hydroxyphenyl)methylene]-" (HL)

This protocol describes the straightforward condensation reaction to form the Schiff base ligand.

Materials:

  • Glycine

  • Salicylaldehyde

  • Potassium hydroxide (KOH)

  • Methanol

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve glycine (1 equivalent) and potassium hydroxide (1 equivalent) in a minimal amount of water.

  • To this solution, add a solution of salicylaldehyde (1 equivalent) in methanol.

  • A yellow precipitate of the potassium salt of the Schiff base will form immediately.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • The ligand can be used in situ for the synthesis of metal complexes or isolated by acidification to precipitate the free ligand, followed by filtration, washing with cold water, and drying.

Protocol: Synthesis of Copper(II) Complex: [Cu(N-(2-hydroxyphenyl)methylene-glycinate)]

This protocol outlines the synthesis of the copper(II) complex, a versatile catalyst for various oxidation and cyclopropanation reactions.

Materials:

  • "Glycine, N-[(2-hydroxyphenyl)methylene]-" potassium salt (from Protocol 2.1)

  • Copper(II) acetate monohydrate

  • Methanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Prepare the potassium salt of the Schiff base in situ as described in Protocol 2.1.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 equivalent) in water or methanol.

  • Slowly add the copper(II) acetate solution to the stirred suspension of the ligand salt.

  • A color change to green indicates the formation of the copper complex.

  • Reflux the reaction mixture for 2-3 hours to ensure complete complexation.[1]

  • Cool the mixture to room temperature, and collect the green precipitate by filtration.

  • Wash the solid with water and then with methanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

Protocol: Synthesis of Nickel(II) Complex: [Ni(N-(2-hydroxyphenyl)methylene-glycinate)]

This protocol details the synthesis of the nickel(II) complex, which is a cornerstone for asymmetric amino acid synthesis.

Materials:

  • "Glycine, N-[(2-hydroxyphenyl)methylene]-" potassium salt (from Protocol 2.1)

  • Nickel(II) chloride hexahydrate

  • Methanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Prepare the potassium salt of the Schiff base in situ as described in Protocol 2.1.

  • In a separate beaker, dissolve nickel(II) chloride hexahydrate (1 equivalent) in methanol.

  • Slowly add the nickel(II) chloride solution to the stirred suspension of the ligand salt.

  • A color change to a different shade of green or the formation of a precipitate indicates complex formation.

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the complex with water and methanol.

  • Dry the complex under vacuum.[2]

Catalytic Application: Asymmetric Synthesis of α-Amino Acids

One of the most significant applications of "Glycine, N-[(2-hydroxyphenyl)methylene]-" metal complexes is in the asymmetric synthesis of non-proteinogenic α-amino acids. Nickel(II) complexes of chiral Schiff bases derived from glycine serve as excellent chiral nucleophilic glycine equivalents. The alkylation of these complexes proceeds with high diastereoselectivity, and subsequent hydrolysis affords enantiomerically enriched α-amino acids.[3][4]

Principle of Asymmetric Alkylation

The core principle involves the deprotonation of the α-carbon of the glycine moiety within the chiral nickel(II) complex to form a nucleophilic enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide). The chiral environment created by the ligand directs the approach of the electrophile, leading to the preferential formation of one diastereomer of the alkylated complex. Subsequent hydrolysis of the imine bond releases the desired α-amino acid in high enantiomeric purity. The choice of the chiral auxiliary on the salicylaldehyde portion of the ligand is critical for achieving high stereocontrol.[5]

Workflow for Asymmetric Alkylation

Start Chiral Ni(II)-Glycine Schiff Base Complex Deprotonation Deprotonation (Base) Start->Deprotonation Enolate Chiral Ni(II)-Enolate Intermediate Deprotonation->Enolate Alkylation Alkylation (Electrophile R-X) Enolate->Alkylation Alkylated_Complex Diastereomerically Enriched Alkylated Complex Alkylation->Alkylated_Complex Hydrolysis Acid Hydrolysis Alkylated_Complex->Hydrolysis End Enantiomerically Enriched α-Amino Acid Hydrolysis->End Chiral_Auxiliary Recovery of Chiral Auxiliary Hydrolysis->Chiral_Auxiliary Catalyst Cu(II) Schiff Base Complex Carbene_Formation Carbene Formation Catalyst->Carbene_Formation Diazo Diazo Compound (e.g., N2CHCO2Et) Diazo->Carbene_Formation Cu_Carbene Copper-Carbene Intermediate Carbene_Formation->Cu_Carbene Cyclopropanation Carbene Transfer Cu_Carbene->Cyclopropanation Olefin Olefin (R-CH=CH-R) Olefin->Cyclopropanation Cyclopropanation->Catalyst Product Cyclopropane Cyclopropanation->Product

Sources

Method

High-Efficiency Green Synthesis of Glycine, N-[(2-hydroxyphenyl)methylene]-: Application Notes and Protocols

Target Molecule: Glycine, N-[(2-hydroxyphenyl)methylene]- (Commonly known as Salicylidene Glycine) Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction & Mechanistic Groun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Glycine, N-[(2-hydroxyphenyl)methylene]- (Commonly known as Salicylidene Glycine) Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction & Mechanistic Grounding

Glycine, N-[(2-hydroxyphenyl)methylene]- is a highly versatile, bivalent tridentate (O, N, O) Schiff base ligand. It is a critical intermediate in coordination chemistry, frequently utilized to synthesize bioactive transition metal complexes (e.g., Cu(II), Ni(II), VO(IV)) that exhibit potent antimicrobial, antioxidant, and anticancer properties[1].

As a Senior Application Scientist, I emphasize that the successful synthesis of this molecule relies on mastering the Schiff base condensation mechanism. The reaction requires the nucleophilic attack of the primary amine of glycine onto the electrophilic carbonyl carbon of salicylaldehyde, followed by dehydration to form the azomethine (-CH=N-) linkage.

Causality in Reaction Design: In its native solid state and in neutral aqueous solutions, glycine exists as a zwitterion. Its amino group is protonated (-NH₃⁺), rendering it non-nucleophilic. Therefore, the addition of an equimolar amount of a strong base (e.g., KOH or NaOH) is an absolute mechanistic prerequisite. The base deprotonates the ammonium group, exposing the lone pair on the nitrogen atom and enabling the initial nucleophilic addition.

Mechanism Step1 Glycine Zwitterion Deprotonation by KOH Step2 Nucleophilic Attack (NH2 on Carbonyl) Step1->Step2 Step3 Carbinolamine Intermediate Step2->Step3 Step4 Dehydration (-H2O) Rate-Limiting Step3->Step4 Step5 Azomethine Linkage (-CH=N-) Step4->Step5

Reaction mechanism of salicylidene glycine Schiff base formation.

Green Synthesis Paradigms

Historically, this Schiff base was synthesized via prolonged reflux (2–4 hours) in toxic organic solvents like methanol or ethanol[2]. Modern green chemistry paradigms have shifted toward solvent-free mechanochemical and microwave-assisted aqueous methodologies to improve E-factors and reaction kinetics[3].

  • Mechanochemical (Solvent-Free) Synthesis: Mechanochemistry utilizes mechanical energy (grinding, shearing, and friction) to overcome the activation energy barrier. By grinding the solid reactants, the localized pressure and heat induce a phase transition, forming a transient melt where condensation occurs rapidly without bulk solvent[3]. This prevents the hydrolysis of the newly formed imine bond, pushing the equilibrium toward the product.

  • Microwave-Assisted Aqueous Synthesis: Microwave chemistry relies on dielectric heating. Water, acting as a green solvent, efficiently absorbs microwave radiation and converts it to thermal energy. This rapid, volumetric heating drastically accelerates the dehydration step, reducing reaction times from hours to minutes[1].

Quantitative Data Summary

The following table summarizes the performance metrics of traditional versus green synthesis methodologies, highlighting the clear superiority of green approaches in both yield and environmental impact.

Synthesis MethodSolventReaction TimeTemperatureYield (%)Environmental Impact (E-Factor)
Conventional Reflux Methanol / Ethanol2 - 4 Hours60 - 70 °C60 - 75%High (Significant Solvent Waste)
Mechanochemical None (Solvent-Free)20 - 30 MinutesAmbient85 - 92%Near Zero
Microwave-Assisted Deionized Water3 - 5 Minutes60 °C (300 W)88 - 95%Low (Aqueous Waste Only)

Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis

This protocol is a self-validating system. The reaction progress is visually confirmed: the transition from a heterogeneous powder to a pale yellow paste indicates the release of water (condensation byproduct), and the subsequent hardening into a dry powder signifies reaction completion[3].

Materials: L-Glycine, Potassium Hydroxide (KOH), Salicylaldehyde, Agate Mortar and Pestle.

  • Activation: Accurately weigh 3.0 mmol of L-Glycine and 3.0 mmol of KOH. Transfer the solids to an agate mortar. Grind continuously for 2-3 minutes until a fine, homogenous powder is achieved. Causality: Pre-grinding ensures complete deprotonation of the glycine zwitterion.

  • Addition: Add 3.0 mmol of liquid salicylaldehyde dropwise to the ground mixture.

  • Condensation Phase: Grind the mixture continuously with a pestle for 10-15 minutes. You will observe the formation of a pale yellow paste. Causality: This phase change confirms the initiation of the condensation reaction and the stoichiometric release of water.

  • Solidification: Continue grinding for an additional 10-20 minutes until the paste solidifies into a dry, bright yellow powder[3].

  • Purification: Wash the crude solid with a minimal volume of cold ethanol (to remove unreacted salicylaldehyde), followed by recrystallization from hot ethanol/water (1:1 v/v).

  • Drying: Dry the purified salicylidene glycine in a vacuum desiccator over anhydrous calcium chloride.

Mechanochemical A Salicylaldehyde C Mechanochemical Grinding A->C B Glycine + KOH B->C D Pale Yellow Paste (Water Release) C->D 10 min E Solidification (Powder) D->E 20 min F Salicylidene Glycine E->F Wash/Dry

Workflow of solvent-free mechanochemical synthesis of salicylidene glycine.

Protocol B: Microwave-Assisted Aqueous Synthesis

This protocol leverages the high loss tangent of water to achieve rapid, volumetric heating, drastically reducing the required activation energy time.

Materials: L-Glycine, Potassium Hydroxide (KOH), Salicylaldehyde, Deionized Water, Microwave Synthesizer.

  • Aqueous Deprotonation: Dissolve 3.0 mmol of L-Glycine and 3.0 mmol of KOH in 5.0 mL of deionized water in a microwave-safe quartz or Teflon vessel.

  • Reagent Mixing: Add 3.0 mmol of salicylaldehyde to the aqueous solution. The mixture will initially appear biphasic due to the low aqueous solubility of salicylaldehyde.

  • Microwave Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate the mixture at 300 W, maintaining a strict temperature of 60 °C for 3-5 minutes. Causality: Do not exceed 60 °C; excessive thermal stress can lead to the degradation of the amino acid backbone and unwanted side reactions[1].

  • Precipitation: Upon completion, remove the vessel and cool it rapidly in an ice bath. Causality: The sudden drop in temperature decreases the solubility of the newly formed Schiff base, driving rapid and complete precipitation.

  • Isolation: Filter the bright yellow precipitate under vacuum, wash with 2x5 mL of ice-cold water, and dry under a vacuum.

References

  • Title: Salicylaldehyde glycine Schiff base and o-phenanthroline copper (II)
  • Title: Ternary Ni(II) complexes of the type [Ni(salaa)(phen)
  • Title: A COMPARITIVE VIEW OVER THE SYNTHESIS OF SCHIFF BASE LIGANDS AND METAL COMPLEXES BY CONVENTIONAL AND SOLVENT FREE ROUTES Source: ResearchGate URL
  • Title: Microwave-assisted aqueous phase synthesis and single crystal study of oxovanadium(IV) (2-hydroxybenzylideneamino)

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for "Glycine, N-[(2-hydroxyphenyl)methylene]-" from crude reaction mixture

Welcome to the Technical Support Center for Schiff Base Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating Glyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Schiff Base Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating Glycine, N-[(2-hydroxyphenyl)methylene]- (commonly known as salicylidene glycine).

Because this compound is an amino acid-derived imine, it is highly susceptible to hydrolytic degradation. The protocols and troubleshooting steps below are engineered to provide a self-validating system that prioritizes the preservation of the azomethine (-CH=N-) bond during purification.

Logical Workflow: Purification of Salicylidene Glycine

Workflow N1 Crude Reaction Mixture (Salicylidene Glycine + Impurities) N2 Vacuum Concentration (Remove 50% Solvent at <40°C) N1->N2 Drives equilibrium N3 Thermal Shock & Precipitation (Cool to 0-4°C) N2->N3 Lowers solubility N4 Vacuum Filtration (Isolate Solid Cake) N3->N4 Phase separation N5 Biphasic Solvent Wash (Cold EtOH then Diethyl Ether) N4->N5 Removes unreacted aldehyde N6 Recrystallization (EtOH:Propanol 60:40) N5->N6 Purifies crystal lattice N7 Desiccation (Vacuum over CaCl2) N6->N7 Prevents hydrolysis

Workflow for the isolation and purification of Salicylidene Glycine.

Troubleshooting Guide & FAQs

Q1: Why does my isolated product revert to an oily mixture or show aldehyde peaks in NMR? Causality: The imine bond in salicylidene glycine exists in a delicate thermodynamic equilibrium with its precursors (salicylaldehyde and glycine). Because amino acid-derived Schiff bases are highly unstable and generated on-site, the presence of residual water post-isolation drives the equilibrium backward via hydrolysis (1)[1]. Solution: Implement strict anhydrous conditions during the final workup. Wash the crude precipitate with cold diethyl ether to rapidly displace moisture and residual ethanol. Store the final product immediately in a vacuum desiccator over an active desiccant.

Q2: I have unreacted glycine trapped in my crude solid. How do I selectively remove it? Causality: Glycine exists as a zwitterion with extremely poor solubility in standard organic solvents like ethanol or methanol. If the reaction does not reach completion, or if the solvent is changed too abruptly, glycine simply gathers at the bottom of the flask as an insoluble mass (2)[2]. Solution: Utilize the differential solubility provided by the potassium salt of the Schiff base. By reacting glycine with 1 equivalent of KOH in methanol, the resulting Schiff base salt remains soluble until precipitation is induced. If unreacted glycine remains, perform a hot filtration during the recrystallization step—the Schiff base will remain in the hot solvent, while the insoluble glycine is filtered out.

Q3: What is the most reliable recrystallization strategy to achieve analytical purity? Causality: The target compound requires a solvent system that maximizes the thermal solubility differential without introducing water. Solution: An ethanol-propanol (60:40) mixture is highly effective (2)[2]. The ethanol dissolves the complex when heated, while the less polar propanol reduces the overall dielectric constant, forcing rapid crystallization upon cooling.

Self-Validating Experimental Protocol

Note: This protocol assumes the upstream reaction was conducted using equimolar amounts of glycine, salicylaldehyde, and KOH in methanol.

Step 1: Reaction Quenching & Concentration

  • Action: Stir the methanolic reaction mixture for 1 hour at room temperature until an orange/yellow precipitate forms. If the suspension is too dilute, reduce the solvent volume by 50% using a rotary evaporator at a water bath temperature of ≤40°C.

  • Causality: Removing solvent drives the precipitation of the Schiff base potassium salt, shifting the equilibrium toward the product while avoiding thermal degradation.

Step 2: Thermal Shock & Precipitation

  • Action: Transfer the flask to an ice bath (0–4°C) and incubate for 2 hours.

  • Causality: Lowering the temperature drastically reduces the solubility of the Schiff base in methanol, maximizing the yield of the solid phase.

Step 3: Vacuum Filtration

  • Action: Collect the solid via vacuum filtration using a Büchner funnel. Keep the vacuum running for 5 minutes to pull air through the filter cake.

Step 4: Biphasic Solvent Wash (Critical Step)

  • Action: Wash the filter cake sequentially with 2 x 10 mL of ice-cold absolute ethanol, followed by 2 x 10 mL of cold diethyl ether.

  • Causality: Cold ethanol selectively dissolves unreacted salicylaldehyde without solubilizing the Schiff base. Diethyl ether displaces the ethanol and any residual moisture, preventing hydrolytic degradation during the drying phase.

Step 5: Recrystallization

  • Action: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of hot ethanol-propanol (60:40 v/v) until the solid dissolves. Perform a hot gravity filtration if any insoluble white powder (unreacted glycine) is observed.

  • Causality: This specific solvent ratio provides the optimal dielectric constant to dissolve the complex at reflux while forcing crystallization at lower temperatures (2)[2].

Step 6: Desiccation & Validation

  • Action: Dry the resulting yellow crystals in a vacuum desiccator over anhydrous CaCl₂ (3)[3].

  • Validation: The protocol is successful if the final product maintains a bright yellow color (indicating the stable imine) and exhibits a sharp melting point of 219–221 °C. A color shift back to orange or an oily texture indicates moisture contamination.

Quantitative Data Summary

ParameterOptimal Condition / ValueMechanistic Rationale
Reagent Stoichiometry 1:1:1 (Glycine : Salicylaldehyde : KOH)KOH deprotonates the glycine zwitterion, enhancing nucleophilicity and solubility in methanol[2].
Solvent (Synthesis) Methanol (50 mL per 67 mmol)Provides optimal solubility for the potassium salt of the Schiff base while allowing precipitation[2].
Recrystallization System Ethanol / Propanol (60:40 v/v)Balances dielectric constant to dissolve the complex at reflux and force crystallization at 4°C[2].
Desiccation Agent Anhydrous CaCl₂ or P₂O₅Actively scavenges ambient moisture to prevent reversible hydrolysis of the imine bond[3].
Expected Yield 66% – 74%Varies based on solvent system; methanol/KOH yields higher recovery than aqueous ethanol[2].
Melting Point 219–221 °CActs as a self-validating metric for the purity of the isolated potassium salt[2].

References

  • Source: nih.
  • Amino Acid based Schiff Bases and its Zn (II)
  • Source: semanticscholar.

Sources

Optimization

Scaling up the synthesis of "Glycine, N-[(2-hydroxyphenyl)methylene]-" for bulk production

Technical Support Center: Scale-Up Synthesis of N-Salicylideneglycine Welcome to the Technical Support Center for the bulk production of Glycine, N-[(2-hydroxyphenyl)methylene]-, commonly known as N-salicylideneglycine....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis of N-Salicylideneglycine

Welcome to the Technical Support Center for the bulk production of Glycine, N-[(2-hydroxyphenyl)methylene]-, commonly known as N-salicylideneglycine. This Schiff base is a highly valued intermediate and chelating ligand in coordination chemistry, frequently used to synthesize transition metal and lanthanide complexes [[1]](). Scaling its synthesis from the bench to bulk production introduces unique thermodynamic and kinetic challenges, primarily involving imine bond hydrolysis and tautomeric instability 2. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity bulk manufacturing.

Standard Operating Procedure (SOP): Bulk Synthesis Workflow

To achieve reproducible yields (>70%) at scale, the synthesis must strictly control moisture, temperature, and stoichiometric ratios 2.

Step-by-Step Methodology:

  • Amine Activation (Deprotonation): In a jacketed reactor, suspend 1.0 molar equivalent of glycine in anhydrous methanol. Slowly add 1.0 molar equivalent of potassium hydroxide (KOH) under continuous mechanical stirring until fully dissolved.

    • Causality: Glycine naturally exists as a zwitterion. The addition of KOH deprotonates the carboxylic acid, freeing the primary amine to act as a potent nucleophile for the subsequent condensation 2.

  • Electrophilic Addition: Prepare a solution of 1.0 molar equivalent of salicylaldehyde in anhydrous methanol. Add this dropwise to the activated glycine solution at 25 °C.

    • Causality: Dropwise addition prevents localized thermal spikes that could drive side-product formation or premature solvent evaporation.

  • Condensation & Maturation: Stir the reaction mixture for 1 to 2 hours at room temperature. The solution will rapidly transition to a deep orange color, followed by the precipitation of the Schiff base 2.

  • Isolation: Reduce the solvent volume by approximately 50% under reduced pressure and cool the reactor to 5 °C to maximize precipitation. Filter the resulting solid.

  • Washing & Desiccation: Wash the filter cake sequentially with cold ethanol and diethyl ether. Dry the product in a vacuum desiccator until the color stabilizes to a bright yellow [[2]]().

    • Causality: Diethyl ether rapidly displaces residual methanol and unreacted aldehyde, accelerating the drying process and preventing moisture-induced hydrolysis during storage.

Workflow Visualization

Workflow Deprotonation 1. Deprotonation Glycine + KOH in Methanol Addition 2. Aldehyde Addition Salicylaldehyde in Methanol Deprotonation->Addition Amine Activation Condensation 3. Schiff Base Condensation Stirring at 25°C, 1-2 hours Addition->Condensation Nucleophilic Attack Crystallization 4. Crystallization Cooling & Volume Reduction Condensation->Crystallization Orange Precipitate Forms Isolation 5. Filtration & Washing Cold Ethanol / Ether Wash Crystallization->Isolation Solid-Liquid Separation Drying 6. Vacuum Drying Desiccation to Yellow Powder Isolation->Drying Solvent Removal

Fig 1: Bulk synthesis workflow for N-salicylideneglycine highlighting key mechanistic stages.

Quantitative Data & Troubleshooting Matrix

To maintain process integrity, monitor the following critical parameters. Deviations will result in the mechanistic failures outlined below.

Process ParameterOptimal RangeConsequence of DeviationMechanistic Causality
Glycine : KOH Ratio 1.00 : 1.00Yield drop, unreacted glycineInsufficient deprotonation leaves the amine in a zwitterionic, non-nucleophilic state 2.
Reaction Temperature 20 °C – 25 °CImpurity formation (>40 °C)Elevated temperatures in the presence of a strong base can trigger aldol condensation of the aldehyde.
Water Content < 0.5% (v/v)Severe yield reductionSchiff base formation is reversible; excess water drives the equilibrium toward hydrolysis 2.
Drying Pressure < 10 mbarProduct degradationIncomplete solvent removal traps moisture, leading to slow solid-state hydrolysis over time.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction yield decrease significantly upon scaling up from 10 mmol to 1 mol?

  • Causality: Schiff base formation is a reversible condensation reaction that generates water as a byproduct. At the bench scale, the product rapidly precipitates, driving the equilibrium forward (Le Chatelier's principle). At the bulk scale, the accumulated water concentration becomes significant enough to drive the reverse hydrolysis reaction [[2]]().

  • Self-Validating Protocol: Switch to strictly anhydrous methanol and utilize a Dean-Stark apparatus or molecular sieves in the reactor to sequester generated water. Validate success by monitoring the filtrate via HPLC; the presence of free salicylaldehyde indicates incomplete condensation or active hydrolysis.

Q2: During vacuum drying, the product color shifts from bright orange to pale yellow. Is the product degrading?

  • Causality: This color shift is a well-documented physical phenomenon, not chemical degradation. In the solvated or wet state, the compound often adopts a zwitterionic keto-amine tautomer, which appears orange. Upon vacuum desiccation, the removal of solvent molecules triggers a structural shift to the more thermodynamically stable phenol-imine tautomer, which is yellow [[2]]().

  • Self-Validating Protocol: Perform a melting point analysis. If the dried yellow powder melts sharply at 219–221 °C [[2]](), the structural integrity is intact, and the color shift is purely tautomeric.

Q3: Can we substitute KOH with NaOH or LiOH to reduce raw material costs in bulk manufacturing?

  • Causality: While NaOH 3 and LiOH can successfully deprotonate glycine, the choice of the alkali metal heavily influences the crystallization thermodynamics. Potassium ions (K+) act as a structural template, forming stable supramolecular networks with the carboxylate and phenolate oxygen atoms 1. This template effect drastically lowers the solubility of the product, forcing it out of solution and driving the reaction to completion. Substituting with Na+ or Li+ increases the solubility of the intermediate, preventing precipitation and lowering the isolated yield.

  • Self-Validating Protocol: If NaOH must be used 3, you must artificially lower the solubility by adding an anti-solvent (such as a 60:40 ethanol-propanol mixture) during the cooling phase to force crystallization 2.

Q4: What is the optimal solvent system for maintaining stability during the final workup?

  • Causality: Aliphatic amino acid Schiff bases are highly prone to hydrolysis in aqueous media. Legacy protocols often use water/ethanol mixtures 3, which are acceptable for rapid, small-scale synthesis but lead to significant product loss during the extended cooling and filtration times required for large-scale batches 2.

  • Self-Validating Protocol: Utilize a strictly methanolic system for the reaction. For washing the filter cake, use ice-cold absolute ethanol followed immediately by diethyl ether. The ether wash is critical as it rapidly strips away residual methanol and moisture, effectively "freezing" the chemical equilibrium and preventing hydrolysis during the drying phase.

Sources

Reference Data & Comparative Studies

Validation

Comparing the antibacterial activity of "Glycine, N-[(2-hydroxyphenyl)methylene]-" with other Schiff bases

In the landscape of modern drug development and coordination chemistry, Schiff bases have emerged as privileged ligands due to their remarkable structural versatility and biological activity[1]. Among these, Glycine, N-[...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development and coordination chemistry, Schiff bases have emerged as privileged ligands due to their remarkable structural versatility and biological activity[1]. Among these, Glycine, N-[(2-hydroxyphenyl)methylene]- (commonly known as N-salicylidene glycine or salicylaldehyde-glycine Schiff base) stands out. Synthesized via the condensation of salicylaldehyde and the biogenic amino acid glycine, this compound features a highly reactive azomethine (-CH=N-) linkage.

While the free ligand itself is biocompatible, its true pharmacological potential is unlocked when it acts as a chelating agent for transition metals such as Zinc (Zn), Copper (Cu), and Oxovanadium (VO)[2][3]. This guide provides an in-depth, objective comparison of the antibacterial performance of N-salicylidene glycine against other amino acid-derived Schiff bases, detailing the mechanistic causality and self-validating experimental protocols required for its evaluation.

Mechanistic Causality: The Chelation Theory

A critical observation in the evaluation of Schiff bases is that the free N-salicylidene glycine ligand often exhibits little to no positive inhibitory activity against bacterial pathogens[4]. However, upon complexation with metal ions, its antibacterial efficacy spikes dramatically. As an Application Scientist, understanding the why behind this phenomenon is essential for rational drug design.

This causality is governed by two interconnected principles: Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability [2].

  • Polarity Reduction: The coordination of a transition metal ion (e.g., Zn²⁺) with the bulky N-salicylidene glycine ligand involves the partial sharing of the metal's positive charge with the donor atoms (Nitrogen and Oxygen)[4].

  • Enhanced Lipophilicity: This overlap of ligand and metal orbitals leads to the delocalization of the positive charge, significantly decreasing the polarity of the metal ion and increasing the lipophilic character of the entire metal chelate[4].

  • Membrane Penetration: According to Overton's concept, the lipid membrane of bacterial cells favors the passage of lipid-soluble materials. The enhanced lipophilicity allows the complex to easily penetrate the bacterial lipoid layer, where it subsequently blocks the metal-binding sites of essential bacterial enzymes, leading to cell death[4].

ChelationTheory A Free Ligand (N-salicylidene glycine) C Metal-Schiff Base Complex (Chelation) A->C Coordination B Metal Ion (e.g., Zn2+, Cu2+) B->C Coordination D Reduced Metal Polarity & Increased Lipophilicity C->D Tweedy's Theory E Penetration of Bacterial Lipid Membrane D->E Overton's Concept F Inhibition of Cellular Enzymes/DNA Cleavage E->F Cell Death

Mechanistic pathway of antibacterial action via Tweedy's chelation theory.

Comparative Antibacterial Performance

To objectively evaluate N-salicylidene glycine, we must benchmark it against both its uncomplexed form, alternative amino acid Schiff bases (e.g., Alanine, Phenylalanine, Methionine derivatives), and standard clinical antibiotics like Amoxicillin.

Spectroscopic analyses (such as minimum transmittance in IR studies) indicate that the Glycine-Salicylaldehyde Zn(II) complex achieves maximum metal attachment compared to bulkier amino acids, leading to superior structural stability and antimicrobial potency[4]. Furthermore, Oxovanadium(IV) complexes of these ligands demonstrate moderate to strong antibacterial activity against both Gram-positive and Gram-negative pathogens[3].

Table 1: Comparative Antibacterial Activity (Zone of Inhibition)
Compound / ComplexTarget PathogenZone of Inhibition (mm)Activity LevelReference
Free N-salicylidene glycine Escherichia coli0 mmInactive[4]
Zn(II) N-salicylidene glycine Escherichia coli~21 - 23 mmHigh[4]
Zn(II) N-salicylidene alanine Escherichia coli~19 mmModerate[4]
VO(IV) N-salicylidene glycine Staphylococcus aureusModerate/Strong*High[3]
Amoxicillin (Standard) Escherichia coli~36 mmVery High[4]

*Note: Exact ZOI values for VO(IV) complexes vary by concentration, but comparative studies confirm they are highly potent against pathogenic strains compared to free ligands[3].

Key Takeaway: The structural simplicity of glycine prevents steric hindrance during chelation, allowing for optimal metal coordination. This makes the N-salicylidene glycine metal complexes highly competitive, achieving inhibitory zones approaching those of commercial antibiotics[4].

Experimental Methodology: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of these compounds must follow a strict, self-validating protocol. The addition of a base (like NaOH or KOH) is a critical causal step: it facilitates the deprotonation of the amino acid, enabling the nucleophilic attack on the carbonyl carbon of the salicylaldehyde[2][5].

Step-by-Step Protocol

Phase 1: Synthesis of the Schiff Base Ligand

  • Preparation: Dissolve 1.2 g of Salicylaldehyde and 1.5 g of Glycine in 15 mL of ethanol in a 50 mL conical flask[2].

  • Catalysis: Gradually add an ethanolic solution containing 0.4 g of Sodium Hydroxide (NaOH) dropwise over 30 minutes while stirring continuously[2]. Causality: The alkaline environment prevents the rapid degradation of the Schiff base and drives the condensation reaction forward.

  • Reflux: Reflux the mixture at 50–70°C for 1 to 2 hours until a clear yellow solution (or yellow flocculent precipitate) is obtained[5].

  • Purification: Filter the final mixture, wash with cold ethanol, and dry to isolate the free N-salicylidene glycine ligand[2].

Phase 2: Metal Complexation

  • Dissolve 1 mmol of the synthesized ligand in anhydrous methanol[5].

  • Add an equimolar amount (e.g., 2–4 mL of 0.5 mol/L aqueous solution) of the desired metal salt (e.g., Zinc Acetate or Copper Acetate)[5].

  • Reflux the mixture for an additional 2 hours. Cool, filter the resulting precipitate, wash sequentially with acetone and methanol, and dry under vacuum for 3 hours[5].

  • Validation: Confirm complexation via FTIR spectroscopy. The disappearance of the primary amine peak and the presence of a sharp azomethine (C=N) stretch around 1620–1650 cm⁻¹ validates successful synthesis[3].

Phase 3: Antibacterial Screening (Agar Well Diffusion)

  • Inoculate Mueller-Hinton agar plates with standardized bacterial suspensions (e.g., E. coli, S. aureus).

  • Bore wells into the agar and introduce fixed concentrations of the metal-complex solutions (dissolved in a biologically inert solvent like DMSO).

  • Incubate at 37°C for 24 hours and measure the diameter of the Zone of Inhibition (ZOI) in millimeters[4].

ExpWorkflow Step1 Step 1: Ligand Synthesis Salicylaldehyde + Glycine + NaOH Step2 Step 2: Metal Complexation Add Metal Salt (e.g., ZnCl2) & Reflux Step1->Step2 Step3 Step 3: Characterization FTIR (C=N stretch), UV-Vis, NMR Step2->Step3 Step4 Step 4: Antibacterial Assay Agar Well Diffusion vs. Pathogens Step3->Step4 Step5 Step 5: Data Analysis Measure Zone of Inhibition (ZOI) Step4->Step5

Step-by-step experimental workflow for Schiff base synthesis and screening.

Conclusion

"Glycine, N-[(2-hydroxyphenyl)methylene]-" is a highly efficient, biocompatible scaffold for metallodrug development. While the free ligand is biologically dormant, its structurally unhindered geometry allows for optimal transition metal chelation. By effectively lowering metal ion polarity and increasing lipophilicity, its Zn(II), Cu(II), and VO(IV) complexes demonstrate potent antibacterial activity that rivals standard antibiotics and outperforms bulkier amino acid Schiff base derivatives.

References

  • Amino Acid based Schiff Bases and its Zn (II) Complexes - Research and Reviews Source: rroij.com URL:[Link]

  • CN102786538A - Salicylaldehyde glycine Schiff base and o-phenanthroline copper (II)
  • Oxovanadium(IV) Complexes of α-Amino Acid Schiff bases and Polypyridyl Ligands: Synthesis, Characterization and Antimicrobial Activity Source: sdiarticle5.com URL:[Link]

  • Biological and analytical applications of Schiff base metal complexes derived from salicylidene-4-aminoantipyrine and its derivatives: a review Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Glycine, N-[(2-hydroxyphenyl)methylene]-

This document provides essential procedural guidance for the safe and compliant disposal of Glycine, N-[(2-hydroxyphenyl)methylene]-. As a Schiff base compound, its handling and disposal require a nuanced understanding t...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of Glycine, N-[(2-hydroxyphenyl)methylene]-. As a Schiff base compound, its handling and disposal require a nuanced understanding that extends beyond the hazard profiles of its parent molecules, glycine and salicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals, emphasizing a safety-first, risk-mitigated approach to waste management in the laboratory environment.

Chemical Identity and Hazard Assessment

Table 1: Chemical Identification

Identifier Data
Chemical Name Glycine, N-[(2-hydroxyphenyl)methylene]-
Synonyms N-(Salicylidene)glycine
CAS Number 6343-78-8[1]
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol [1]

| Appearance | Typically a yellow solid |

Inferred Hazard Profile

The primary driver for treating this compound as hazardous waste stems from the salicylidene moiety and the overall chemical class of N-salicylidene derivatives.

  • Parent Compound Analysis: While glycine is broadly considered non-hazardous, this classification does not extend to its derivatives[2][3][4].

  • Structural Analogue Assessment: A closely related Schiff base, Salicylideneaniline, is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[5]. It is prudent and scientifically sound to assume a similar hazard profile for Glycine, N-[(2-hydroxyphenyl)methylene]-.

  • Thermal Decomposition: Upon heating, this compound may release irritating and toxic gases and vapors, including oxides of carbon and nitrogen[6][7]. The thermal decomposition of the base glycine molecule can produce ammonia, among other products[8][9].

Based on this analysis, all waste streams containing this compound must be handled as hazardous chemical waste.

Core Principles for Disposal

The following principles form the mandatory foundation for the disposal of Glycine, N-[(2-hydroxyphenyl)methylene]-. Deviation from these principles is not recommended without a comprehensive, site-specific risk assessment approved by your institution's Environmental Health & Safety (EHS) department.

  • Principle 1: No Drain Disposal. Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system[10]. The potential for irritation and unknown aquatic toxicity necessitates containment. Furthermore, many institutional and municipal regulations prohibit the drain disposal of such organic compounds[11][12].

  • Principle 2: No General Trash Disposal. Solid forms of the compound, as well as contaminated labware (e.g., weigh boats, gloves, wipes), must not be disposed of in the general solid waste stream. This prevents exposure to custodial staff and environmental release[13].

  • Principle 3: Segregation is Key. Waste containing Glycine, N-[(2-hydroxyphenyl)methylene]- should be collected in a designated hazardous waste container, kept separate from incompatible waste streams. For instance, do not mix with strong oxidizing acids or bases unless it is part of a validated neutralization procedure[11][14].

  • Principle 4: Consult Institutional Policy. All disposal activities must be performed in strict accordance with your organization's chemical hygiene plan and hazardous waste disposal guidelines, which are designed to comply with EPA and local regulations[14][15].

Standard Operating Procedure (SOP) for Waste Collection and Disposal

This step-by-step protocol ensures a self-validating and safe process for handling all waste streams associated with Glycine, N-[(2-hydroxyphenyl)methylene]-.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Based on the inferred hazards, the following minimum PPE is required when handling waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles[16].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous solid waste[17].

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Containment

Proper containment is critical to prevent leaks and exposures.

  • For Solid Waste:

    • Collect pure compound waste, spent reaction mixtures, and grossly contaminated items (e.g., paper towels used in a spill cleanup) in a designated, sturdy container. A polyethylene pail with a lid is a suitable option[14].

    • Line the container with a clear, heavy-duty plastic bag to facilitate easy removal and prevent contamination of the primary container[14].

  • For Liquid Waste (Aqueous or Solvent Solutions):

    • Collect all solutions containing the compound in a sealable, chemically compatible waste container (e.g., a high-density polyethylene or glass bottle)[13].

    • Ensure the container is appropriate for the solvent used (e.g., do not store organic solvents in a container not rated for them).

  • For Contaminated Sharps:

    • Needles, scalpels, or other sharps must be placed in a designated, puncture-proof sharps container labeled "Hazardous Waste Sharps."

  • For Empty Containers:

    • The first rinse of a container that held the pure compound must be collected and disposed of as liquid hazardous waste[13].

    • Subsequent rinses of "empty" containers may be permissible for drain disposal only if the compound is fully removed and the rinsate pH is neutral, but the most conservative approach is to collect the first three rinses as hazardous waste[13][14].

    • After thorough rinsing, obliterate or deface the original label and dispose of the container according to institutional guidelines for clean glass or plastic.

Step 3: Labeling and Storage

Proper labeling is a legal requirement and essential for safety.

  • Affix a completed EHS Hazardous Waste Label to the container as soon as the first drop of waste is added[13].

  • The label must include:

    • The full chemical name: "Waste Glycine, N-[(2-hydroxyphenyl)methylene]-"

    • All components of any mixture, including solvents.

    • The associated hazards (e.g., "Irritant").

    • The accumulation start date.

  • Keep waste containers sealed except when actively adding waste[13].

  • Store the sealed container in a designated satellite accumulation area, within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks[13].

Step 4: Final Disposal
  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (e.g., 90 days), arrange for pickup.

  • Contact your institution's EHS department or designated hazardous waste management provider to schedule a collection[10][15]. Do not attempt to transport or dispose of the waste personally.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing Glycine, N-[(2-hydroxyphenyl)methylene]-.

DisposalWorkflow start Waste Generation Glycine, N-[(2-hydroxyphenyl)methylene]- waste_type Identify Waste Form start->waste_type solid Pure Solid or Contaminated Debris (Gloves, Wipes) waste_type->solid Solid liquid Aqueous or Organic Solutions waste_type->liquid Liquid glassware Contaminated Glassware & Equipment waste_type->glassware Equipment collect_solid Collect in Lined Pail for Solid Chemical Waste solid->collect_solid collect_liquid Collect in Sealable Liquid Waste Container liquid->collect_liquid rinse Triple Rinse with Appropriate Solvent glassware->rinse final_container Securely Seal Container Attach Completed Hazardous Waste Label Store in Secondary Containment collect_solid->final_container collect_liquid->final_container collect_rinsate Collect First Rinse(s) in Liquid Waste Container rinse->collect_rinsate collect_rinsate->collect_liquid dispose Arrange for EHS Pickup final_container->dispose

Caption: Disposal workflow for Glycine, N-[(2-hydroxyphenyl)methylene]-.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, prompt and correct action is vital.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep the solid material to avoid generating dust.

    • Place the swept material and all cleanup items (wipes, dustpan) into your solid hazardous waste container[18][19].

  • Minor Spill (Liquid):

    • Alert personnel and control ignition sources if a flammable solvent is involved.

    • Contain the spill using an absorbent material (e.g., spill pads or vermiculite).

    • Collect the absorbent material and place it in your solid hazardous waste container[19].

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and contact your institution's EHS emergency line.

  • Personal Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[3].

    • Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].

References

  • Glycine - SAFETY DATA SHEET. (2015, June 5). [Source Not Available].
  • Glycine - SAFETY DATA SHEET. (2026, January 9). GEO Specialty Chemicals, Inc..
  • Glycine, N-[(2-hydroxyphenyl)methylene]- (CAS No. 6343-78-8) SDS. Guidechem.
  • Safety Data Sheet: Glycine. ChemScience.
  • Glycine - Material Safety Data Sheet. Santa Cruz Biotechnology, Inc..
  • Safety Data Sheet: Glycine. Carl ROTH.
  • Chemical Safety Data Sheet MSDS / SDS - Glycine, N-[(2,4-dimethoxyphenyl)methyl]. (2022, August 11). ChemicalBook.
  • Glycine | Safety Data Sheet. (2018, August 21). Durham Tech.
  • Safety Data Sheet: glycine. Valudor Products.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous waste.html. Arctic Research at UMCES CBL.
  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. EPA.
  • SAFETY DATA SHEET. (2024, October 23). Actylis Lab Solutions.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Salicylideneaniline | C13H11NO | CID 136621. PubChem - NIH.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Safety Data Sheet. CDN Isotopes.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC.
  • SAFETY DATA SHEET. (2021, December 24). [Source Not Available].
  • Decomposition of Glycine in High Temperature and High Pressure Water. ResearchGate.

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Handling

Personal protective equipment for handling Glycine, N-[(2-hydroxyphenyl)methylene]-

Operational Guide: Personal Protective Equipment & Handling Protocols for Glycine, N-[(2-hydroxyphenyl)methylene]- As a Senior Application Scientist, I recognize that handling organic intermediates requires more than jus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment & Handling Protocols for Glycine, N-[(2-hydroxyphenyl)methylene]-

As a Senior Application Scientist, I recognize that handling organic intermediates requires more than just following a generic safety checklist. It requires a fundamental understanding of the molecule's chemical behavior to anticipate and mitigate risks effectively. This guide provides a comprehensive, causality-driven operational protocol for handling Glycine, N-[(2-hydroxyphenyl)methylene]- (CAS: 6343-78-8) [1], ensuring both personnel safety and experimental integrity.

Chemical Profiling & Hazard Causality

Glycine, N-[(2-hydroxyphenyl)methylene]- is a Schiff base formed by the condensation of salicylaldehyde and glycine. It is widely utilized in drug development and coordination chemistry as a versatile ligand for synthesizing transition metal complexes[2][3].

The "Why" Behind the Hazards: While recent in vivo studies indicate that the acute systemic toxicity of many related Schiff bases and their metal complexes is relatively low (often exhibiting a No-Observed-Adverse-Effect Level [NOAEL] of >300 mg/kg in animal models)[4][5], the uncomplexed ligand presents localized laboratory hazards. The critical vulnerability of this compound lies in its azomethine (-C=N-) linkage. In the presence of ambient moisture and slightly acidic conditions, this imine bond is susceptible to hydrolysis. This reaction releases salicylaldehyde , a volatile phenolic compound that is a known severe irritant to the skin, eyes, and respiratory tract. Therefore, your PPE and handling strategy must not only protect against the solid particulate dust but also actively prevent exposure to its volatile hydrolysis products.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be dictated by the chemical's reactivity profile and the solvents used during complexation workflows. Standard guidelines from Prudent Practices in the Laboratory dictate the following baseline protections[6].

Protection CategoryRequired EquipmentCausality & Operational Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against airborne particulates during weighing. If dissolving the ligand in aggressive solvents (e.g., DMF, DMSO), upgrade to a full face shield to prevent splash-induced ocular damage.
Skin/Hands Nitrile Gloves (Minimum 0.11 mm thickness)Nitrile provides excellent barrier protection against the solid Schiff base. Self-Validation Check: If your protocol requires dissolving the ligand in ethanol or methanol, standard nitrile is sufficient. If using DMSO, double-glove or switch to Butyl rubber, as DMSO rapidly permeates standard nitrile, carrying dissolved ligands into the bloodstream.
Body Flame-Retardant (FR) Lab Coat & Closed-toe shoesPrevents accumulation of chemical dust on personal clothing. The FR rating is critical if subsequent metal complexation involves refluxing flammable solvents[6].
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The compound must be handled inside a certified chemical fume hood to extract potential salicylaldehyde vapors generated by ambient moisture hydrolysis. Respirators are only required if a fume hood is unavailable or during a large-scale spill cleanup.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and check the digital airflow monitor.

  • Validation Check: Ensure the face velocity is between 80 and 100 feet per minute (fpm) . If the monitor reads below 80 fpm, do not open the chemical container. Insufficient airflow will fail to capture volatile hydrolysis products.

Step 2: Static and Dust Mitigation (Weighing)

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel micro-spatula to transfer the Glycine, N-[(2-hydroxyphenyl)methylene]-.

  • Causality: Schiff base powders can accumulate static charge, causing them to repel from the spatula and aerosolize. Aerosolized dust increases inhalation risk and contaminates the hood environment.

Step 3: Moisture-Free Transfer

  • Action: Immediately transfer the weighed solid into your reaction vessel and seal it with a septum or stopper. Purge the vessel with an inert gas (Nitrogen or Argon) if the protocol allows.

  • Causality: Excluding ambient moisture prevents the degradation of the azomethine bond, preserving the integrity of your ligand for downstream metal complexation[3] and preventing the release of irritant vapors.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding hood surfaces with a disposable towel lightly dampened with ethanol (to dissolve residual ligand), followed by a water wipe.

HandlingWorkflow A 1. Environmental Validation Verify Hood Velocity (80-100 fpm) B 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat A->B  Passes validation C 3. Material Handling Weighing CAS: 6343-78-8 B->C  Fully protected D 4. Moisture Control Prevent Imine Hydrolysis C->D  Minimize exposure E 5. Decontamination Surface Wipe & Waste Disposal D->E  Post-operation

Workflow for handling Schiff base ligands, prioritizing moisture control and safety.

Spill Response & Disposal Plan

In the event of a localized spill within the laboratory, execute the following procedural plan:

  • Containment: Do not dry-sweep the powder, as this will aerosolize the Schiff base.

  • Suppression: Lightly mist the spilled powder with a compatible solvent (e.g., a 50/50 mixture of ethanol and water) to bind the dust.

  • Collection: Use disposable absorbent pads to wipe up the dampened solid. Place all contaminated pads, weighing boats, and gloves into a clearly labeled, sealable hazardous waste container.

  • Chemical Disposal: Glycine, N-[(2-hydroxyphenyl)methylene]- and its derivatives must not be flushed down the sink. As an organic intermediate containing nitrogen, it must be disposed of via a licensed hazardous waste contractor for high-temperature incineration[6]. Label the waste stream as "Non-halogenated organic solid waste - contains Schiff base derivatives."

References

  • Guidechem. "Glycine, N-[(2-hydroxyphenyl)methylene]- (CAS No. 6343-78-8) SDS.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH).
  • Priyadharsini, R. B., et al. "In vivo Assessment of Acute Toxicity of Schiff Base Cu (II) and Co (II) complexes derived from L-Leucine and o-Vanillin." Journal of Chemical Health Risks.
  • MDPI. "Acute Toxicity Evaluation of Non-Innocent Oxidovanadium(V) Schiff Base Complex.
  • PMC, National Institutes of Health. "Acute Toxicity and Gastroprotective Effect of the Schiff Base Ligand 1H-Indole-3-ethylene-5-nitrosalicylaldimine and Its Nickel (II) Complex on Ethanol Induced Gastric Lesions in Rats.

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